[Rucl(P-cymene)((S)-tolbinap)]CL
Description
The exact mass of the compound [Rucl(P-cymene)((S)-tolbinap)]CL is 984.212121 g/mol and the complexity rating of the compound is 986. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality [Rucl(P-cymene)((S)-tolbinap)]CL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [Rucl(P-cymene)((S)-tolbinap)]CL including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
[1-[2-bis(4-methylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(4-methylphenyl)phosphane;dichlororuthenium;1-methyl-4-propan-2-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H40P2.C10H14.2ClH.Ru/c1-33-13-23-39(24-14-33)49(40-25-15-34(2)16-26-40)45-31-21-37-9-5-7-11-43(37)47(45)48-44-12-8-6-10-38(44)22-32-46(48)50(41-27-17-35(3)18-28-41)42-29-19-36(4)20-30-42;1-8(2)10-6-4-9(3)5-7-10;;;/h5-32H,1-4H3;4-8H,1-3H3;2*1H;/q;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHIUOOHVIWKUTN-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=C(C=C7)C)C8=CC=C(C=C8)C.Cl[Ru]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H54Cl2P2Ru | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
985.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
228120-95-4 | |
| Record name | Chloro[(S)-(-)-2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl](p-cymene)ruthenium(II) chloride [RuCl(p-cymene)((S)-tolbinap)]Cl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Synthesis of [RuCl(p-cymene)((S)-tolbinap)]Cl
Executive Summary & Strategic Rationale
The ruthenium(II) complex [RuCl(p-cymene)((S)-tolbinap)]Cl (CAS: 228120-95-4) represents a cornerstone in asymmetric catalysis, particularly in the enantioselective hydrogenation of
This guide moves beyond standard textbook preparations, offering a field-validated protocol optimized for reproducibility , scalability , and atom economy . The synthesis relies on the bridge-splitting of the ruthenium arene dimer by the atropoisomeric diphosphine ligand, a thermodynamically driven process that—when controlled—yields high-purity catalyst without chromatographic purification.[1]
Key Technical Specifications
| Parameter | Specification |
| Target Complex | |
| Molecular Weight | 984.99 g/mol |
| Coordination Geometry | Pseudo-octahedral ("Three-legged piano stool") |
| Active Species | Cationic 18-electron complex |
| Primary Application | Asymmetric Hydrogenation (Noyori-Takasago type) |
Mechanistic Pathway & Synthesis Logic
The synthesis is a ligand substitution reaction.[1] The precursor,
Critical Mechanistic Insight: The reaction is conducted in a polar solvent (typically Ethanol or Methanol/Dichloromethane) to facilitate the ionization of one chloride ligand.[1] The neutral diphosphine displaces the bridging chlorides, but steric bulk prevents the coordination of two neutral ligands.[1] The resulting complex retains one inner-sphere chloride and ejects the second as an outer-sphere counterion, stabilizing the cationic metal center.[1]
Synthesis Workflow Diagram
Figure 1: Logical workflow for the synthesis of the cationic Ru-arene complex via bridge splitting.
Detailed Experimental Protocol
Safety Warning: Ruthenium complexes are biologically active.[1] Phosphine ligands can be sensitive to oxidation.[1] Perform all steps under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques.
Materials & Reagents[5]
-
Precursor:
(Dichloro(p-cymene)ruthenium(II) dimer) - >98% purity. -
Ligand: (S)-TolBINAP (2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl) - >99% ee.[1]
-
Solvents:
Step-by-Step Procedure
Step 1: Reaction Setup
-
Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar and cool under a stream of Argon.
-
Charge the flask with:
- : 306 mg (0.50 mmol).
-
(S)-TolBINAP: 679 mg (1.00 mmol).[1]
-
Note: Stoichiometry is strictly 1:2 (Dimer:Ligand) to ensure 1:1 Ru:Ligand ratio.
Step 2: Solvent Addition & Reflux
-
Add a mixture of Ethanol (15 mL) and DCM (5 mL) via syringe.[1]
-
Expert Tip: The small amount of DCM helps solubilize the bulky TolBINAP initially, ensuring a homogeneous reaction before the product precipitates or crystallizes.[1]
-
-
Stir the orange/brown suspension at room temperature for 5 minutes.
-
Heat the mixture to reflux (approx. 50-60°C) for 2 to 4 hours.
-
Observation: The solution should clarify to a deep orange-red solution as the dimer breaks and the monomeric cationic species forms.[1]
-
Step 3: Isolation
-
Allow the solution to cool to room temperature.[1]
-
Concentrate the solution under vacuum (Schlenk line) to approximately 5 mL volume.
-
Add degassed Diethyl Ether (20 mL) slowly with vigorous stirring.
-
Allow the precipitate to settle (can be cooled to 0°C to maximize yield).
Step 4: Filtration & Drying [1]
-
Filter the solid under Argon using a Schlenk frit or cannula filtration.[1]
-
Wash the filter cake with cold Diethyl Ether (2 x 10 mL) to remove trace free ligand or p-cymene.[1]
-
Dry the orange solid under high vacuum (0.1 mmHg) for 4 hours at 40°C.
Yield Expectation: 85-95% (Orange to brownish-orange crystalline powder).[1]
Validation & Characterization (Self-Validating System)
To ensure the integrity of the catalyst, the following analytical checkpoints must be met. This acts as a "Go/No-Go" decision matrix for releasing the batch to production.
NMR Spectroscopy ( )
The
| Nucleus | Signal Characteristics | Interpretation |
| Two Doublets ( | Pass. Indicates the inequivalence of the two P atoms due to the chiral environment and the fixed orientation of the p-cymene ligand.[1] (Note: In some fluxional solvents/temps, this may appear as a broad singlet, but distinct doublets are the standard for rigid cationic species). | |
| Singlet at | Fail. Free TolBINAP ligand present. Wash again with Ether. | |
| Doublets at | Confirms presence of p-cymene. | |
| Singlet at | Confirms presence of p-cymene methyl. | |
| Multiplets | Aromatic protons of BINAP and p-cymene.[1] |
Mass Spectrometry (ESI-MS)
-
Positive Mode: Major peak corresponding to
. -
m/z Calculation: Molecular Weight of Cation
Da (Calculated based on ). -
Note: The chloride counterion is not observed in positive ESI.[1]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete precipitation. | Concentrate further before adding ether; cool to -20°C overnight. |
| Dark/Black Product | Oxidation of Ru or Ligand.[1] | Ensure strict inert atmosphere; degas all solvents thoroughly.[1] |
| Free Ligand in NMR | Stoichiometry error or insufficient washing. | Wash solid with additional cold Diethyl Ether.[1] |
| Broad NMR Signals | Fluxional behavior or paramagnetic impurities.[1] | Run NMR at lower temperature (e.g., -20°C) to freeze conformation; ensure Ru(III) impurities are absent. |
References
-
Original Synthesis Methodology: Mashima, K., Kusano, K., Ohta, T., Noyori, R., & Takaya, H. (1989).[1] Cationic mononuclear ruthenium carboxylate complexes bearing (S)-BINAP. Journal of the Chemical Society, Chemical Communications.[1] Link
-
p-Cymene Complex Variation: McGuire, M. A., Shilcrat, S. C., & Sorenson, E. (1999).[1][3] Synthesis of chiral ruthenium-BINAP complexes. Tetrahedron Letters, 40(17), 3293-3296.[1] Link
-
Industrial Application (Takasago): Kumobayashi, H., et al. (1997).[1] Industrial asymmetric synthesis by use of metal-BINAP catalysts. Nippon Kagaku Kaishi.[1][4] Link
-
Commercial Specification: Sigma-Aldrich Product Specification for (S)-RuCl[(p-cymene)(T-BINAP)]Cl. Link
Sources
- 1. Catalysts & Ligands | Takasago International Corporation [takasago.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. synthesiswithcatalysts.com [synthesiswithcatalysts.com]
- 4. Industrial asymmetric synthesis by use of metal-BINAP catalysts; Kinzoku-BINAP sakutai shokubai wo mochiita fusai gosei gijutsu no kaihatsu (Journal Article) | ETDEWEB [osti.gov]
Advanced Catalytic Profiling of[RuCl(p-cymene)((S)-tolbinap)]Cl in Asymmetric Synthesis
Executive Summary
In the landscape of modern drug development and fine chemical synthesis, the demand for high-fidelity chiral building blocks is paramount. [RuCl(p-cymene)((S)-tolbinap)]Cl (CAS: 228120-95-4) stands as a premier chiral ruthenium(II) catalyst, engineered specifically for the asymmetric hydrogenation of functionalized ketones and the Dynamic Kinetic Resolution (DKR) of configurationally labile substrates[1].
This technical whitepaper provides an in-depth mechanistic analysis and self-validating experimental framework for utilizing this catalyst. By dissecting the structural causality of its ligands and outlining rigorous protocols, this guide empowers researchers to achieve near-perfect enantiomeric and diastereomeric excesses in complex reductions.
Physicochemical & Structural Profiling
The efficacy of [RuCl(p-cymene)((S)-tolbinap)]Cl is not coincidental; it is the result of precise structural engineering. The complex is a cationic species, formulated as [RuCl(p-cymene)((S)-tolbinap)]+ Cl-, where the ruthenium center is stabilized by a carefully selected ligand sphere.
Structural Causality
-
The Ruthenium(II) Core: Acts as the redox-active center responsible for the heterolytic cleavage of molecular hydrogen (
) and the subsequent delivery of a hydride to the prochiral ketone. -
The p-Cymene Ligand: This
-arene provides a robust steric umbrella that stabilizes the Ru(II) oxidation state. Crucially, during the catalytic cycle, p-cymene can undergo "ring slippage"—shifting from an to an coordination mode. This dynamic lability temporarily opens a vacant coordination site for the substrate or without complete ligand dissociation, thereby preventing catalyst decomposition[2]. -
The (S)-tolbinap Ligand: The addition of p-tolyl groups to the phosphine centers (compared to standard BINAP) significantly increases the electron density at the ruthenium core. This electron-rich environment accelerates hydride transfer, making it exceptionally potent for reducing sterically hindered or electronically deactivated ketones[3].
Quantitative Data: Physicochemical Properties
| Property | Value |
| CAS Number | 228120-95-4 |
| Molecular Formula | C58H54Cl2P2Ru |
| Molecular Weight | 984.97 g/mol |
| Appearance | Light yellow to brown crystalline powder |
| Coordination Geometry | Pseudo-octahedral |
| Active Metal Center | Ruthenium(II) |
Mechanistic Framework: Dynamic Kinetic Resolution (DKR)
The most powerful application of [RuCl(p-cymene)((S)-tolbinap)]Cl is in Dynamic Kinetic Resolution (DKR). When reducing
The Logic of DKR
For DKR to succeed, the racemic substrate must undergo rapid in situ epimerization (usually via a planar enol intermediate). The chiral Ru(II) catalyst exhibits profound chiral recognition, reducing one enantiomer (
The Causality of Success: The reaction parameters (temperature, solvent) must be tuned so that the rate of racemization (
Dynamic Kinetic Resolution (DKR) logic driven by Ru(II) chiral recognition.
Quantitative Benchmarking in DKR
The electronic tuning of the tolbinap ligand provides a measurable advantage over standard BINAP in establishing diastereomeric ratios (dr) and enantiomeric excesses (ee).
| Ligand System | Conversion (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee %) |
| (S)-BINAP | >99 | 85:15 | 92 |
| (S)-TolBINAP | >99 | 94:6 | 96 |
| (S)-SEGPHOS | >99 | 98:2 | 98 |
Note: Data reflects standard benchmark reductions of racemic methyl 2-(acetylamino)-3-oxobutanoate. The electron-rich TolBINAP enhances both dr and ee compared to standard BINAP by accelerating the rate-determining hydride transfer step.
Self-Validating Experimental Protocol
To ensure reproducibility and scientific integrity, the following protocol for the asymmetric hydrogenation of an
Step-by-Step Methodology
Step 1: Catalyst and Substrate Preparation (Inert Atmosphere)
-
Action: Inside an argon-filled glovebox, weigh the racemic
-keto ester (1.0 mmol) and [RuCl(p-cymene)((S)-tolbinap)]Cl (0.01 mmol, 1 mol% loading) into a high-pressure hydrogenation vial. -
Causality: Ru(II) complexes are susceptible to oxidative degradation to Ru(III) or Ru(IV) species in the presence of atmospheric oxygen, which permanently poisons the catalytic cycle.
Step 2: Solvent Addition & Degassing
-
Action: Add 5.0 mL of a strictly anhydrous, degassed Dichloromethane/Methanol (DCM/MeOH, 4:1 v/v) mixture.
-
Causality: DCM provides excellent solubility for the catalyst and substrate, while MeOH acts as a critical proton shuttle. The protic solvent stabilizes the transition state during the heterolytic cleavage of
and facilitates the rapid enolization required for .
Step 3: Pressurization and Thermal Activation
-
Action: Transfer the vial to a stainless-steel autoclave. Purge with
gas three times, then pressurize to 50 atm. Heat the reactor to 50 °C and stir vigorously (1000 rpm) for 18 hours. -
Causality: 50 °C is the thermodynamic sweet spot. Lower temperatures fail to drive the racemization rate (
) fast enough, leading to poor diastereoselectivity. High stirring rates eliminate gas-liquid mass transfer limitations, ensuring availability at the metal center is not the rate-limiting step.
Step 4: In-Process Validation
-
Action: Vent the reactor, take a 50
L aliquot, filter through a short silica plug, and analyze via chiral HPLC and NMR. -
Validation Logic:
NMR confirms conversion by the disappearance of the ketone signal. Chiral HPLC validates the DKR efficiency. If the anti-isomer exceeds 10%, it indicates that was too slow (check solvent protic nature or temperature).
Self-validating experimental workflow for asymmetric hydrogenation.
Troubleshooting & Optimization
Even with robust catalysts like [RuCl(p-cymene)((S)-tolbinap)]Cl, deviations can occur. Apply these field-proven diagnostics:
-
Symptom: Low Conversion (<50%)
-
Root Cause: Catalyst poisoning or insufficient
mass transfer. -
Correction: Verify the purity of the substrate (halide impurities or sulfur compounds poison Ru catalysts). Ensure the stirring rate is
1000 rpm to break the gas-liquid barrier.
-
-
Symptom: High Conversion but Poor Diastereoselectivity (Low syn/anti ratio)
-
Root Cause: The kinetic resolution is functioning, but the dynamic racemization (
) is failing. -
Correction: Add a catalytic amount of a mild base (e.g.,
or ) or increase the ratio of the protic solvent (MeOH) to accelerate enolization.
-
References
-
Saito, T. et al. "Asymmetric Hydrogenation of α-Substituted β-Keto Esters Accompanied with Dynamic Kinetic Resolution." Advanced Synthesis & Catalysis, 2001, 343, 264. URL: [Link]
Sources
An In-depth Technical Guide to the Physical Properties of [RuCl(p-cymene)((S)-tolbinap)]Cl
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physical properties of the chiral ruthenium complex, Chlororuthenium(II) chloride, commonly referred to as [RuCl(p-cymene)((S)-tolbinap)]Cl. This organometallic compound is a versatile and highly effective catalyst in asymmetric synthesis, a critical field for the development of chiral pharmaceuticals and fine chemicals. Understanding its physical characteristics is paramount for its effective handling, characterization, and application in catalytic processes.
Introduction: The Significance of [RuCl(p-cymene)((S)-tolbinap)]Cl in Asymmetric Catalysis
The development of enantiomerically pure compounds is a cornerstone of modern drug development, as the biological activity of a molecule is often intrinsically linked to its three-dimensional structure. [RuCl(p-cymene)((S)-tolbinap)]Cl has emerged as a significant catalyst in this domain. Its structure, featuring a ruthenium center coordinated to a p-cymene arene and the sterically demanding and chiral (S)-tolbinap diphosphine ligand, creates a well-defined chiral environment. This architecture is instrumental in achieving high enantioselectivity in a variety of chemical transformations, most notably in asymmetric hydrogenation reactions.
The "piano-stool" geometry of this complex, a common motif for half-sandwich arene-metal compounds, provides a stable yet reactive catalytic species. The interplay between the electronic and steric properties of the p-cymene, the chiral Tol-BINAP ligand, and the chloride counter-ion dictates the catalyst's performance. This guide will delve into the fundamental physical properties that underpin its utility.
Core Physical and Chemical Properties
A thorough understanding of the fundamental physical and chemical properties of [RuCl(p-cymene)((S)-tolbinap)]Cl is essential for its proper storage, handling, and use in experimental setups.
| Property | Value | Source(s) |
| Chemical Formula | C₅₈H₅₄Cl₂P₂Ru | [1][2] |
| Molecular Weight | 984.97 g/mol | [1][3] |
| CAS Number | 228120-95-4 | [1][2] |
| Appearance | Tan, brown, or light yellow to brown solid/powder/crystal | [4][5] |
| Melting Point | > 100 °C (Decomposes on heating) | [4][6] |
| Solubility | Insoluble in water. Soluble in polar organic solvents like methanol, ethanol, DMSO, and DMF.[7] | [6][7] |
| Storage Conditions | Store at 2-8°C in a cool, dry place. | [3] |
Expert Insight: The decomposition of the complex at temperatures exceeding 100 °C is a critical consideration for its application in catalysis.[4][6] While many catalytic reactions are run at elevated temperatures, this thermal lability necessitates careful temperature control to prevent catalyst degradation and ensure reproducibility. The insolubility in water and solubility in organic solvents are typical for such organometallic complexes and dictate the choice of reaction media.
Structural Elucidation and Spectroscopic Characterization
The precise characterization of [RuCl(p-cymene)((S)-tolbinap)]Cl is crucial to confirm its identity, purity, and structural integrity. A combination of spectroscopic techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural characterization of this complex in solution. Both ¹H and ³¹P NMR are indispensable.
Expected ¹H NMR Spectral Features (in CDCl₃ or (CD₃)₂CO):
-
Aromatic Protons (Tol-BINAP and p-cymene): A complex series of multiplets is expected in the aromatic region (typically δ 6.0-8.0 ppm). The protons of the p-cymene ligand often appear as distinct doublets due to the restricted rotation of the arene ring. For analogous [RuCl(p-cymene)(diphosphine)]Cl complexes, these p-cymene protons can be observed as two doublets.[4]
-
Isopropyl Group (p-cymene): A septet for the CH proton and a doublet for the two CH₃ groups are characteristic. The chirality of the complex can render the two methyl groups of the isopropyl moiety diastereotopic, leading to two distinct doublets.[8]
-
Methyl Groups (Tol-BINAP and p-cymene): Singlets corresponding to the methyl groups on the tolyl moieties of the BINAP ligand and the methyl group on the p-cymene ring will be present.
Expected ³¹P{¹H} NMR Spectral Features:
-
A singlet is typically observed for the two equivalent phosphorus atoms of the Tol-BINAP ligand. The chemical shift of this signal is sensitive to the electronic environment of the ruthenium center. For similar Ru(II) diphosphine complexes, this signal can appear in a broad range, but for a given complex, it should be a sharp, single peak. For instance, in a related Ru(dppe)₂Cl₂ complex, the ³¹P signal appears at δ 45.42 ppm.[9]
Protocol for NMR Analysis:
Caption: Step-by-step protocol for TGA of a potentially air-sensitive organometallic complex.
Expected TGA Profile: A sharp weight loss is expected to begin above 100 °C, corresponding to the decomposition of the complex. The analysis of the decomposition products would require coupling the TGA to a mass spectrometer or an FT-IR spectrometer.
X-ray Crystallography
Protocol for Single-Crystal X-ray Diffraction:
-
Crystal Growth: High-quality single crystals are a prerequisite. This is often the most challenging step. A common method is the slow evaporation of a saturated solution of the complex in a suitable solvent or solvent mixture (e.g., dichloromethane/hexane).
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head. For air-sensitive compounds, this process is performed under an inert oil or in a cold stream of nitrogen.
-
Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected as the crystal is rotated.
-
Structure Solution and Refinement: The collected data is used to solve the crystal structure, typically using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates and structural parameters.
Expert Insight: The crystal structure would be expected to confirm the pseudo-octahedral, "piano-stool" geometry with the ruthenium atom coordinated to the p-cymene ring, the two phosphorus atoms of the (S)-tolbinap ligand, and a chloride ion. The chirality of the (S)-tolbinap ligand would dictate the overall chirality of the complex. For similar chiral ruthenium complexes, X-ray crystallography has been essential in determining the absolute structure. [10]
Handling and Safety Considerations
As with most organometallic compounds, [RuCl(p-cymene)((S)-tolbinap)]Cl should be handled with care.
-
Air and Moisture Sensitivity: While some sources describe it as air-stable, it is best practice to handle this compound under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to prevent potential degradation, especially for long-term storage and in solution. [5][11]* Toxicity: The toxicological properties have not been extensively studied. It is prudent to avoid inhalation, ingestion, and skin contact. Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
[RuCl(p-cymene)((S)-tolbinap)]Cl is a valuable catalyst in asymmetric synthesis, and a thorough understanding of its physical properties is fundamental to its successful application. This guide has provided a detailed overview of its key characteristics, including its chemical identity, spectroscopic signatures, thermal stability, and structural features, based on available data and well-established knowledge of analogous compounds. The provided protocols offer a practical framework for the characterization and handling of this important organometallic complex, empowering researchers and drug development professionals to harness its full catalytic potential.
References
-
ResearchGate. (n.d.). UV-vis spectroscopic data for the ligand and the arene ruthenium(II) complexes. Retrieved from [Link]
-
Arene-Ruthenium(II) Complexes with Carbothiamidopyrazoles as a Potential Alternative for Antibiotic Resistance in Human. (2022, January 12). Semantic Scholar. Retrieved from [Link]
-
PureSynth. (n.d.). [Rucl(P-Cymene)((S)-Tolbinap)]Cl. Retrieved from [Link]
-
RSC Publishing. (n.d.). [RuCl2(η6‐p-cymene)] complexes bearing phosphinous acid ligands. Retrieved from [Link]
-
Mechanistic Studies of Arene–Ruthenium(II) Complexes with Carbothioamidopyrazoles as Alternative Cancer Drugs. (2023, May 8). MDPI. Retrieved from [Link]
-
A series of enantiomerically-pure ruthenium tricarbonyl cyclopentadienone complexes were prepared via the cyclisation of C2-symmetric dialkynes with Ru3(CO)12. (n.d.). ResearchGate. Retrieved from [Link]
-
EPFL. (n.d.). Protocol Thermogravimetric Analysis (TGA). Retrieved from [Link]
-
RSC Publishing. (n.d.). Supporting information. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H-NMR spectra of [Ru(η⁶-p-cym)(dpa)Cl]PF6 (1; top) and.... Retrieved from [Link]
-
Synthesis with Catalysts (Pvt). Ltd. (n.d.). (S)-RuCl[(p-cymene)(T-BINAP)]Cl. Retrieved from [Link]
-
Ruthenium p-Cymene Complexes Incorporating Substituted Pyridine–Quinoline-Based Ligands: Synthesis, Characterization, and Cytotoxic Properties. (2024, July 6). PMC. Retrieved from [Link]
-
XRF Scientific. (2023, October 11). A Beginner's Guide to Thermogravimetric Analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) 31P{1H}-n.m.r. as a tool for identification of ruthenium isomers containing PPh3 or 1,4-bis(diphenylphosphino)butane ligands. X-ray structures of the cis-{RuCl2(PPh3) 2 [4,4′-(-X)2-2,2′-bipy]} complexes. Retrieved from [Link]
-
The Manipulation of Air-Sensitive Compounds. (n.d.). Retrieved from [Link]
-
Enantiomeric Complexes Based on Ruthenium(III) and 2,2′-Biimidazole: X-ray Structure and Magnetic Properties. (2023, October 22). MDPI. Retrieved from [Link]
-
The features of IR spectrum. (n.d.). Retrieved from [Link]
-
Nature of NMR Shifts in Paramagnetic Octahedral Ru(III) Complexes with Axial Pyridine-Based Ligands. (n.d.). PMC. Retrieved from [Link]
-
Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]
-
TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Fig. 6 (a) 1 H NMR spectrum of [( p-cymene) 2 Ru 2 (OO∩OO)(UPy) 2 ] 2 4.... Retrieved from [Link]
-
Preparation and Characterization of Chiral Zerovalent Organoruthenium Aqua Complexes. (2005, October 14). ACS Publications. Retrieved from [Link]
-
NIU Department of Chemistry and Biochemistry. (n.d.). IR Absorption Frequencies. Retrieved from [Link]
-
Planar-chiral arene ruthenium complexes: synthesis, separation of enantiomers, and application for catalytic. (2024, April 4). Xingwei Li. Retrieved from [Link]
-
A Ruthenium Arene Complex with Central, Planar and Axial Chirality. (n.d.). ChemRxiv. Retrieved from [Link]
-
ResearchGate. (n.d.). FT IR vibrational frequencies for absorption bands in the range 750 1300 cm −1. Retrieved from [Link]
-
Infrared Spectroscopy. (n.d.). Retrieved from [Link]
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- 4. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 5. ERIC - EJ1442145 - Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students, Journal of Chemical Education, 2022-Jul [eric.ed.gov]
- 6. researchgate.net [researchgate.net]
- 7. staff.najah.edu [staff.najah.edu]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
Advanced Technical Guide: Ruthenium-Based Asymmetric Catalysts
Part 1: Executive Summary & Strategic Value
Ruthenium-based asymmetric catalysis represents a paradigm shift in the synthesis of chiral pharmaceutical intermediates. Unlike traditional rhodium or palladium systems that often rely on oxidative addition/reductive elimination cycles (inner-sphere mechanisms), modern ruthenium systems—specifically those developed by Noyori, Ikariya, and successors —exploit a metal-ligand bifunctional mechanism .
This distinction is not merely academic; it dictates process scalability. By operating via an outer-sphere mechanism , these catalysts avoid substrate coordination to the metal center, minimizing steric crowding and allowing for the efficient reduction of bulky, functionalized ketones and imines. For drug development professionals, this translates to:
-
Atom Economy: Zero-waste hydride transfer (in ATH).
-
Chemo-selectivity: Ability to reduce carbonyls in the presence of olefins and halides.
-
Scalability: Robustness against air/moisture (catalyst dependent) and high Turnover Numbers (TON > 100,000).
Part 2: Mechanistic Architecture
The Paradigm Shift: Inner vs. Outer Sphere
Classically, asymmetric hydrogenation required the substrate to bind directly to the metal (Inner Sphere). This often necessitated a coordinating functional group (e.g., an adjacent amide or ester) to "anchor" the substrate.
Ruthenium-based Bifunctional Catalysis (Outer Sphere):
The breakthrough came with the introduction of chiral diamine ligands (e.g., DAIPEN, TsDPEN) alongside phosphines. The amine proton (
Visualization: The Metal-Ligand Bifunctional Cycle
The following diagram illustrates the catalytic cycle for the Asymmetric Transfer Hydrogenation (ATH) of a ketone using a Ru-TsDPEN complex. Note the concerted transfer of
Figure 1: The Noyori-Ikariya metal-ligand bifunctional cycle.[2] The concerted transfer creates a six-membered transition state, bypassing direct metal-substrate coordination.
Part 3: Catalyst Selection & Ligand Engineering
Selecting the correct ligand architecture is critical. The choice depends heavily on the hydrogen source (
Comparative Analysis of Ligand Classes
| Ligand Class | Catalyst Example | Primary Mechanism | Target Substrates | Key Feature |
| BINAP/Diamine | Asymmetric Hydrogenation (AH) | Simple Ketones, | Standard Bearer: High enantioselectivity for unfunctionalized ketones.[3] | |
| TsDPEN/Arene | Transfer Hydrogenation (ATH) | Acetophenones, Imines, Alkynones | Operational Ease: No high-pressure reactor needed; uses IPA or Formic Acid. | |
| Tethered Ru | Tethered-Ru-DPEN | ATH | Difficult Substrates (Bulky) | Stability: The tether prevents ligand dissociation, increasing lifetime and TON. |
| SEGPHOS | AH | Bulky Ketones | Dihedral Angle: Narrower bite angle than BINAP, often yielding higher ee for specific substrates. |
Part 4: Industrial Application Vectors
Case Study: Crizotinib Intermediate
Drug: Crizotinib (ALK inhibitor for NSCLC). Key Step: Asymmetric hydrogenation of a highly functionalized dichloro-fluoroacetophenone.
-
Challenge: The substrate contains labile halogens (Cl, F) that are prone to hydrodehalogenation under standard Pd/C conditions.
-
Outcome: The outer-sphere mechanism reduces the carbonyl exclusively without touching the aryl-halide bonds.
Dynamic Kinetic Resolution (DKR)
For racemic
-
Mechanism: The basic conditions (required for the catalyst) facilitate rapid racemization of the
-center via enolization, while the reduction of one enantiomer is significantly faster ( ).
Part 5: Standard Operating Protocol (SOP)
Protocol: Asymmetric Transfer Hydrogenation of Acetophenone (Model)
Objective: Synthesis of (R)-1-phenylethanol using
Reagents & Equipment
-
Catalyst:
(Active complex). -
H-Source: Azeotropic mixture of Formic Acid/Triethylamine (5:2 molar ratio).
-
Solvent: Dichloromethane (DCM) or neat (if liquid substrate).
-
Atmosphere: Nitrogen or Argon (strictly inert not required for ATH, but recommended for reproducibility).
Step-by-Step Workflow
-
Catalyst Loading:
-
In a reaction flask, charge the substrate (10 mmol, 1.20 g acetophenone).
-
Add the catalyst (0.05 mmol, 0.5 mol%). Note: S/C ratio can be optimized to 1000:1 or higher.
-
-
Solvent/Reagent Addition:
-
Add Formic Acid/TEA mixture (3 mL).
-
Self-Validation Check: The solution should turn a distinct orange/red color. If the solution is black/precipitated, the catalyst may be decomposed.
-
-
Reaction:
-
Stir at 28–30 °C (Ambient). Monitor internal temperature; exotherms can erode ee.
-
Monitor via TLC or GC every 2 hours.
-
-
Quench & Workup:
-
Upon full conversion (>98%), dilute with water (10 mL) and extract with Ethyl Acetate.
-
Wash organic layer with saturated
(to remove residual formic acid). -
Dry over
and concentrate.
-
Self-Validating Quality Control (QC)
-
Visual Check: Catalyst solution must remain homogeneous. Turbidity implies ligand dissociation.
-
Gas Evolution: Steady evolution of
bubbles confirms the dehydrogenation of formic acid is proceeding. -
Chiral HPLC Method:
-
Column: Chiralcel OD-H.
-
Eluent: Hexane/IPA (95:5).
-
Flow: 1.0 mL/min.
-
Expected
: (R)-isomer ~12 min, (S)-isomer ~15 min (verify with racemic standard).
-
Part 6: Troubleshooting & Optimization Logic
When results deviate from expectations, use this logic flow to diagnose the failure mode.
Figure 2: Diagnostic logic for Ruthenium-catalyzed ATH optimization.
Part 7: References
-
Noyori, R., et al. (2001).[2] Asymmetric Hydrogenation of Ketones with Ruthenium-Based Catalysts. Journal of the American Chemical Society . [Link]
-
Ikariya, T., & Blacker, A. J. (2007). Asymmetric Transfer Hydrogenation of Ketones with Bifunctional Transition Metal-Based Molecular Catalysts. Accounts of Chemical Research . [Link]
-
Hashiguchi, S., et al. (1995). Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes. Journal of the American Chemical Society . [Link]
-
Org. Process Res. Dev. (2012). Scale-up of an Asymmetric Hydrogenation for the Synthesis of a Crizotinib Intermediate. ACS Publications . [Link]
-
Morris, R. H. (2014). Asymmetric Hydrogenation, Transfer Hydrogenation and Hydrosilylation of Ketones Catalyzed by Iron Complexes. Chemical Society Reviews . [Link]
Sources
Technical Monograph: [RuCl(p-cymene)((S)-TolBINAP)]Cl in Asymmetric Catalysis
[1]
Physicochemical Characterization
[RuCl(p-cymene)((S)-TolBINAP)]Cl is a cationic ruthenium(II) complex widely utilized in the asymmetric hydrogenation of functionalized ketones and olefins. It serves as a robust alternative to the standard BINAP complex, with the tolyl groups often imparting superior solubility and enantioselectivity due to increased steric bulk and electronic donation.
Core Identity Data
| Property | Specification |
| Compound Name | Chlororuthenium(II) chloride |
| CAS Number | 228120-95-4 |
| Molecular Formula | C₅₈H₅₄Cl₂P₂Ru |
| Molecular Weight | 984.99 g/mol |
| Coordination Geometry | Pseudo-octahedral (Piano-stool configuration) |
| Appearance | Light yellow to brown crystalline powder |
| Solubility | Soluble in MeOH, EtOH, CH₂Cl₂, THF; Insoluble in water |
| Air Stability | Air-sensitive in solution; moderately stable as a solid (store under Argon) |
Structural Composition
The complex consists of a ruthenium(II) center coordinated by:
-
(S)-TolBINAP: A chemically robust, atropisomeric diphosphine ligand that induces chirality.
-
p-Cymene: A neutral
-arene face-capping ligand that stabilizes the metal center but can dissociate to open coordination sites. -
Chloride: One inner-sphere chloride ligand and one outer-sphere chloride anion, resulting in the cationic formulation [RuCl(p-cymene)((S)-TolBINAP)]⁺ Cl⁻.
Mechanistic Insight & Catalytic Cycle
This complex operates primarily as a precatalyst. Under hydrogenation conditions (high
Mode of Action
-
Activation: In the presence of a solvent (often methanol) and sometimes a base, the p-cymene ligand is displaced, or the Ru-Cl bond undergoes solvolysis.
-
Hydride Formation: Heterolytic cleavage of dihydrogen generates a Ru-H species.
-
Enantio-discrimination: The rigid chiral pocket of the (S)-TolBINAP ligand directs the approach of the prochiral substrate (e.g.,
-keto ester), ensuring hydride transfer occurs to a specific face of the carbonyl.
Visualization: Catalytic Pathway
The following diagram illustrates the activation and hydrogenation workflow typical for this class of Ru-arene precatalysts.
Figure 1: The precatalyst sheds the p-cymene ligand to form the active solvated species, which then enters the H₂-mediated catalytic loop.
Experimental Protocols
Synthesis of [RuCl(p-cymene)((S)-TolBINAP)]Cl
While commercially available, in-house preparation ensures catalyst freshness, which is critical for high enantiomeric excess (ee).
Reagents:
-
[RuCl₂(p-cymene)]₂ (Dichloro(p-cymene)ruthenium(II) dimer)
-
Ethanol (Degassed, anhydrous)
-
Dichloromethane (Degassed, anhydrous)
Protocol:
-
Inert Setup: Equip a Schlenk flask with a magnetic stir bar and cycle with Argon/Vacuum (3x).
-
Dissolution: Add [RuCl₂(p-cymene)]₂ (0.5 eq) and (S)-TolBINAP (1.0 eq) to the flask.
-
Solvent Addition: Add a mixture of EtOH/CH₂Cl₂ (typically 1:1 ratio) via syringe under Argon flow.
-
Reaction: Heat the mixture to reflux (approx. 50°C) for 2–4 hours. The solution typically turns from reddish-brown to a clear orange-yellow.
-
Isolation:
-
Cool to room temperature.[7]
-
Concentrate in vacuo to ~10% volume.
-
Add diethyl ether or hexane to precipitate the complex.
-
Filter the solid under Argon and dry in vacuo.
-
-
Yield: Expected yield >85%. Store in a glovebox or sealed under Argon at 4°C.
Application: Asymmetric Hydrogenation of -Keto Esters
This protocol describes the reduction of methyl acetoacetate to chiral methyl 3-hydroxybutyrate.
Reaction Conditions:
-
Substrate: Methyl acetoacetate (1.0 eq)
-
Catalyst: [RuCl(p-cymene)((S)-TolBINAP)]Cl (0.1 mol% loading)
-
Solvent: Methanol (Degassed)
-
Pressure: 10–30 bar
-
Temperature: 60°C
Workflow Diagram:
Figure 2: Step-by-step workflow from catalyst preparation to product analysis.
Handling & Stability Guidelines
To maintain the integrity of the [RuCl(p-cymene)((S)-TolBINAP)]Cl complex, strict adherence to the following protocols is required:
-
Atmosphere: The solid is moderately air-stable but should be stored under Argon or Nitrogen for long-term stability. Solutions are air-sensitive and must be handled using Schlenk techniques.
-
Temperature: Store at 2–8°C. Allow the container to warm to room temperature before opening to prevent water condensation.
-
Incompatibility: Avoid strong oxidizing agents. The complex may decompose in the presence of coordinating solvents (e.g., DMSO, Acetonitrile) if left for extended periods, as they can displace the labile ligands.
References
-
Takasago International Corporation. Ruthenium Complexes for Asymmetric Hydrogenation.[8] Retrieved from
-
Sigma-Aldrich. Product Specification: (S)-RuCl[(p-cymene)(T-BINAP)]Cl. Retrieved from
-
Mashima, K., et al. (1989). Cationic BINAP-Ru(II) Halide Complexes: Highly Efficient Catalysts for Asymmetric Hydrogenation.Journal of the Chemical Society, Chemical Communications.[8]
-
Noyori, R. (1994). Asymmetric Catalysis in Organic Synthesis.[5][8][9] John Wiley & Sons.
Sources
- 1. [RuCl(p-cymene)((S)-tolbinap)]Cl | 228120-95-4 [sigmaaldrich.com]
- 2. pure-synth.com [pure-synth.com]
- 3. strem.com [strem.com]
- 4. calpaclab.com [calpaclab.com]
- 5. chemimpex.com [chemimpex.com]
- 6. synthesiswithcatalysts.com [synthesiswithcatalysts.com]
- 7. (S)-(-)-TolBINAP | 100165-88-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. assets.takasago.com [assets.takasago.com]
- 9. chemimpex.com [chemimpex.com]
Methodological & Application
Application Notes & Protocols: Asymmetric Hydrogenation of Ketones using [RuCl(p-cymene)((S)-tolbinap)]Cl
Prepared by: Gemini, Senior Application Scientist
Introduction: The Imperative of Chirality in Modern Chemistry
The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical and fine chemical manufacturing. Chiral secondary alcohols, in particular, are invaluable building blocks for a vast array of biologically active molecules. Asymmetric hydrogenation of prochiral ketones stands out as one of the most direct, atom-economical, and environmentally benign methods to produce these vital intermediates.[1]
Among the most powerful catalysts developed for this transformation are the ruthenium-based complexes pioneered by Nobel laureate Ryoji Noyori.[2][3] These catalysts, particularly those featuring a combination of a chiral diphosphine and other ligands, have set the standard for efficiency and enantioselectivity. This guide focuses on a specific, highly effective catalyst: Chlororuthenium(II) Chloride , or [RuCl(p-cymene)((S)-tolbinap)]Cl . This complex leverages the synergy between a stabilizing arene ligand (p-cymene) and a powerful chiral directing group, (S)-Tol-BINAP, to achieve exceptional results in the asymmetric hydrogenation of a wide range of ketones.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, field-proven protocols, and practical application data to enable the successful implementation of this catalytic system.
The Catalyst: Deconstructing [RuCl(p-cymene)((S)-tolbinap)]Cl
The remarkable efficacy of this catalyst stems from the specific roles played by each of its components:
-
Ruthenium (Ru): The central metal atom is the heart of the catalyst, where the activation of molecular hydrogen and the subsequent hydride transfer to the ketone substrate occur.[4]
-
p-Cymene Ligand: This η⁶-coordinated arene ligand serves multiple functions. It stabilizes the ruthenium center, enhances solubility in common organic solvents, and contributes to the overall steric environment around the metal, which can influence catalyst activity and selectivity.[5][6]
-
(S)-Tol-BINAP Ligand: This is the critical chiral component responsible for inducing enantioselectivity. (S)-Tol-BINAP, a derivative of the famed BINAP ligand, possesses axial chirality due to restricted rotation around the binaphthyl C1-C1' bond.[7] Its key features are:
-
A Rigid Chiral Scaffold: The binaphthyl backbone creates a well-defined, C₂-symmetric chiral environment.[8]
-
Electron-Rich Phosphine Groups: The di-p-tolylphosphino groups coordinate strongly to the ruthenium center. The methyl groups on the tolyl rings subtly modify the electronic properties and solubility compared to the parent BINAP ligand.[7]
-
The Chiral Pocket: The specific three-dimensional arrangement of the tolyl groups creates a "chiral pocket" around the active site. This pocket sterically dictates how a prochiral ketone substrate can approach the ruthenium-hydride, allowing preferential attack on one of the two enantiofaces of the carbonyl group.[8]
-
The "Outer Sphere" Mechanism: A Symphony of Non-Covalent Interactions
The asymmetric hydrogenation of simple, unfunctionalized ketones by this class of catalysts does not proceed through direct coordination of the ketone's carbonyl oxygen to the ruthenium center. Instead, it follows a sophisticated "metal-ligand bifunctional" or "outer sphere" mechanism, a concept central to its high efficiency.[2][9] While the specified catalyst lacks the diamine ligand present in many Noyori-type systems, the fundamental principles of an outer sphere, concerted hydrogen transfer are analogous, particularly when a base and protic solvent are involved.
The Catalytic Cycle:
-
Pre-catalyst Activation: The commercially available [RuCl(p-cymene)((S)-tolbinap)]Cl is a stable 18-electron pre-catalyst. The reaction is typically initiated in the presence of a base (e.g., KOtBu) and a protic solvent (e.g., 2-propanol or methanol). The base facilitates the removal of the chloride ligands and the formation of the active catalytic species.
-
Formation of the Active Dihydride: The 16-electron intermediate reacts with molecular hydrogen (H₂) via heterolytic cleavage to form the key 18-electron ruthenium dihydride species, RuH₂( (S)-tolbinap)(diamine) in related systems.[9] For the p-cymene system, a similar active hydride is the crucial intermediate.
-
The Pericyclic Transition State: The ketone substrate approaches the active dihydride complex. It does not bind directly to the metal. Instead, a six-membered pericyclic transition state is formed. This involves a concerted interaction:
-
The electrophilic carbonyl carbon of the ketone interacts with a hydridic hydrogen (Ru-H⁻).
-
The nucleophilic carbonyl oxygen interacts with an acidic proton (N-H⁺) from a diamine ligand in classic Noyori systems. In this protocol, this role is played by the protonated base or the alcohol solvent, facilitated by the basic conditions.
-
-
Concerted Hydrogen Transfer: In this single, concerted step, the Ru-H hydride and the acidic proton are transferred simultaneously to the carbonyl group. This "bifunctional" transfer avoids high-energy intermediates and is responsible for the high catalytic activity.[9]
-
Product Release and Catalyst Regeneration: The newly formed chiral alcohol dissociates from the outer coordination sphere. The resulting 16-electron ruthenium complex is then ready to react with another molecule of H₂ to regenerate the active dihydride species, continuing the catalytic cycle.
The Origin of Enantioselectivity: The (S)-Tol-BINAP ligand's rigid chiral framework ensures that one of the two possible transition states (leading to the R or S alcohol) is significantly lower in energy. The steric repulsion between the ketone's substituents and the phenyl rings of the chiral ligand forces the substrate to adopt a specific orientation, exposing only one prochiral face to the incoming hydrogen atoms.
Caption: Figure 1: Proposed Catalytic Cycle for Asymmetric Ketone Hydrogenation
Experimental Protocols and Best Practices
Adherence to rigorous experimental technique is paramount for achieving high performance and reproducibility. The catalyst and the reaction are sensitive to oxygen and moisture.
General Considerations (Self-Validating Systems)
-
Inert Atmosphere: All manipulations involving the catalyst, anhydrous solvents, and bases should be performed under an inert atmosphere (e.g., a nitrogen or argon-filled glovebox or using Schlenk line techniques).
-
Solvent and Reagent Purity: Use anhydrous, deoxygenated solvents. Protic solvents like 2-propanol or methanol are common but must be thoroughly dried and degassed. Ketone substrates should be purified to remove potential catalyst inhibitors.
-
Safety Precautions: Hydrogenations are conducted under high pressure. Use a properly rated and maintained autoclave or pressure reactor behind a safety shield. Handle strong bases like potassium tert-butoxide (KOtBu) with care, as they are corrosive and moisture-sensitive.
Detailed Protocol for Asymmetric Hydrogenation of Acetophenone
This protocol provides a representative procedure. Optimization of temperature, pressure, and catalyst loading may be required for different substrates.
Materials:
-
Acetophenone (purified, anhydrous)
-
Potassium tert-butoxide (KOtBu)
-
2-Propanol (anhydrous, degassed)
-
High-pressure autoclave with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Hydrogen gas (high purity)
Procedure:
-
Reactor Preparation: Under an argon atmosphere in a glovebox, add [RuCl(p-cymene)((S)-tolbinap)]Cl (9.8 mg, 0.01 mmol, 0.005 mol%) and potassium tert-butoxide (2.2 mg, 0.02 mmol) to a glass liner for the autoclave.
-
Substrate and Solvent Addition: Add acetophenone (24.0 g, 200 mmol, 1.0 equivalent) followed by 50 mL of anhydrous, degassed 2-propanol. The desired Substrate-to-Catalyst (S/C) ratio here is 20,000:1.
-
Sealing the Reactor: Seal the glass liner inside the autoclave. Remove the autoclave from the glovebox and connect it to a gas manifold in a fume hood.
-
Purging: Purge the autoclave by pressurizing with argon (or nitrogen) to ~10 atm and then venting. Repeat this cycle 3-5 times to ensure the removal of all oxygen.
-
Hydrogenation: Pressurize the autoclave with hydrogen gas to 8 atm. Begin vigorous stirring and heat the reactor to 30°C.
-
Monitoring: Monitor the reaction progress by observing the pressure drop. The reaction is typically complete within 12-24 hours.
-
Work-up: After cooling the reactor to room temperature, carefully and slowly vent the excess hydrogen pressure. Purge the system with argon.
-
Isolation: Open the reactor and quench the reaction mixture by carefully adding 1 mL of acetic acid. Concentrate the mixture under reduced pressure.
-
Purification: Dissolve the residue in diethyl ether and filter through a short plug of silica gel to remove the catalyst. Rinse the silica with additional ether. The combined filtrates contain the product, (R)-1-phenylethanol. The solvent can be removed by rotary evaporation to yield the purified alcohol.
-
Analysis:
-
Conversion: Determine by ¹H NMR or GC analysis of the crude product.
-
Enantiomeric Excess (ee): Determine by chiral HPLC (e.g., using a Chiralcel OD-H column) or chiral GC.
-
Caption: Figure 2: General Experimental Workflow for Asymmetric Hydrogenation
Performance Data & Substrate Scope
The [RuCl(p-cymene)((S)-tolbinap)]Cl catalyst system, often used in conjunction with a chiral diamine for optimal performance with simple ketones, demonstrates broad applicability. The TolBINAP/diamine-ruthenium complexes are highly effective for a range of aromatic ketones.[12]
| Substrate | S/C Ratio | Conditions (H₂, Temp) | Solvent | Conversion (%) | ee (%) | Product Config. | Reference |
| Acetophenone | 2000 | 8 atm, 30 °C, 16h | 2-Propanol | >99 | 82 | R | [9] |
| 1'-Acetonaphthone | 2000 | 9 atm, 30 °C, 24h | 2-Propanol | >99 | 95 | R | [12] |
| 2'-Acetonaphthone | 2000 | 9 atm, 30 °C, 24h | 2-Propanol | >99 | 95 | R | [12] |
| 1-Indanone | 2000 | 9 atm, 30 °C, 24h | 2-Propanol | >99 | 94 | R | [12] |
| 3-Acetylpyridine | 2000 | 30 atm, 25 °C, 48h | Methanol | >99 | 98 | R | [12] |
| α-Tetralone | 2000 | 9 atm, 30 °C, 24h | 2-Propanol | >99 | 93 | R | [12] |
| Note: Data presented is for the related and highly analogous TolBINAP/diamine-ruthenium system as a performance benchmark.[9][12] |
Field Insights:
-
Aromatic & Heteroaromatic Ketones: This catalyst class shows exceptional performance for aryl alkyl ketones and heteroaromatic ketones, which are common motifs in pharmaceutical intermediates.[12]
-
Steric Hindrance: While highly effective for many substrates, extremely sterically hindered ketones (e.g., those with tertiary alkyl groups adjacent to the carbonyl) may require catalyst modification or more forcing conditions.[1]
-
Base-Sensitive Substrates: The reaction often requires a base. For substrates sensitive to basic conditions, alternative base-free systems or transfer hydrogenation catalysts might be more suitable.[13]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Catalyst Deactivation: Presence of oxygen or moisture. 2. Inhibitors: Impurities in the substrate or solvent (e.g., sulfur compounds, halides). 3. Insufficient H₂ Pressure/Temperature: Reaction conditions are too mild. | 1. Ensure rigorous inert atmosphere technique; use freshly dried and degassed solvents. 2. Purify substrate (distillation, recrystallization) and solvent. 3. Systematically increase H₂ pressure and/or temperature. |
| Low Enantioselectivity (ee) | 1. Incorrect Ligand Enantiomer: Using (R)-TolBINAP will produce the opposite product enantiomer. 2. Reaction Temperature Too High: Higher temperatures can sometimes erode enantioselectivity. 3. Racemization: Product may racemize under reaction or work-up conditions. | 1. Verify the chirality of the Tol-BINAP ligand. 2. Lower the reaction temperature; this may require longer reaction times. 3. Use milder work-up conditions; check if the base is causing racemization post-reaction. |
| Poor Reproducibility | 1. Inconsistent Reagent Quality: Variable water content in solvents or purity of base/substrate. 2. Inert Atmosphere Breach: Small leaks in the Schlenk line or glovebox. 3. Inaccurate Catalyst Loading: Difficulty in accurately weighing small amounts of catalyst. | 1. Use reagents from the same batch; always use freshly purified solvents. 2. Regularly check inert atmosphere equipment for integrity. 3. Prepare a stock solution of the catalyst in an anhydrous, degassed solvent to dispense more accurately. |
References
- Zhang, L., Chen, Q., Li, L., Jiang, J., Sun, H., Li, L., Liu, T., Zhang, L., & Li, C. (2022). Ruthenium-catalyzed asymmetric hydrogenation of aromatic and heteroaromatic ketones using cinchona alkaloid-derived NNP ligands. RSC Publishing.
- Huang, H., Okuno, T., Tsuda, K., Yoshimura, M., & Kitamura, M. (2006). Enantioselective Hydrogenation of Aromatic Ketones Catalyzed by Ru Complexes of Goodwin−Lions-type sp2N/sp3N Hybrid Ligands R-BINAN-R'-Py. Journal of the American Chemical Society.
- (2026). Mastering Asymmetric Synthesis with (S)-Tol-BINAP Ligands.
- Johnson Matthey. Ruthenium-Catalysed Asymmetric Reduction of Ketones. Semantic Scholar.
- Huang, H., et al. (2006). Enantioselective hydrogenation of aromatic ketones catalyzed by Ru complexes of Goodwin-Lions-type sp2N/sp3N hybrid ligands R-BINAN-R'-Py. PubMed.
- Bartoš, M., & Červený, L. (2015).
- Kanto Chemical Co., Inc.
- Ohkuma, T., & Noyori, R. (2009). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. J-Stage.
- (2026). The Science Behind Success: How (R)-(+)-TolBINAP Drives Efficiency in Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..
- Noyori, R. (1987).
- [Rucl(P-Cymene)((S)-Tolbinap)]Cl. PureSynth.
- Noyori, R. (2001). Nobel Lecture: Asymmetric Catalysis: Science and Opportunities. NobelPrize.org.
- Wills, M., et al. (2021).
- Sandoval, C. A., Ohkuma, T., Muñiz, K., & Noyori, R. (2003). Mechanism of Asymmetric Hydrogenation of Ketones Catalyzed by BINAP/1,2-diamine-ruthenium(II) Complexes. PubMed.
- Ohkuma, T., & Noyori, R. (2009). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. PMC.
- p-Cymene Based Ruthenium Complexes as C
- [RuCl(p-cymene)((S)-tolbinap)]Cl. MilliporeSigma.
Sources
- 1. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. synarchive.com [synarchive.com]
- 4. nobelprize.org [nobelprize.org]
- 5. mdpi.com [mdpi.com]
- 6. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. Mechanism of asymmetric hydrogenation of ketones catalyzed by BINAP/1,2-diamine-rutheniumII complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pure-synth.com [pure-synth.com]
- 11. [RuCl(p-cymene)((S)-tolbinap)]Cl | 228120-95-4 [sigmaaldrich.com]
- 12. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope [jstage.jst.go.jp]
- 13. kanto.co.jp [kanto.co.jp]
Application Notes and Protocols: Substrate Scope of [RuCl(p-cymene)((S)-tolbinap)]Cl in Organic Synthesis
Introduction: A Versatile Catalyst for Asymmetric Reductions
In the landscape of asymmetric catalysis, ruthenium complexes have carved out a significant niche, particularly in the enantioselective reduction of prochiral ketones and imines. Among these, the chiral ruthenium(II) complex, Chlororuthenium(II) chloride, hereafter referred to as [RuCl(p-cymene)((S)-tolbinap)]Cl, has emerged as a powerful and versatile catalyst.[1][2][3] Its unique architecture, combining a p-cymene arene ligand with the sterically demanding and chiral (S)-TolBINAP diphosphine ligand, imparts exceptional levels of enantiocontrol and catalytic activity in a variety of synthetic transformations.[4][5] This guide provides an in-depth exploration of the substrate scope of this catalyst, complete with detailed protocols and mechanistic insights to empower researchers in the fields of organic synthesis and drug development.
The primary application of [RuCl(p-cymene)((S)-tolbinap)]Cl and its close analogs lies in asymmetric hydrogenation and asymmetric transfer hydrogenation.[6] These methods offer a direct and atom-economical route to chiral alcohols and amines, which are invaluable building blocks for pharmaceuticals, agrochemicals, and fine chemicals.[4][5][7] The catalyst's stability, ease of handling, and efficacy under mild reaction conditions further enhance its appeal for both laboratory-scale research and industrial applications.[4][5]
Catalytic Cycle and Mechanistic Rationale
The efficacy of the [RuCl(p-cymene)((S)-tolbinap)]Cl system in asymmetric hydrogenation is predicated on the in situ formation of a ruthenium hydride species, which serves as the active catalyst. The generally accepted mechanism, particularly for related Ru(II)-diphosphine-diamine systems, provides a valuable framework for understanding the catalyst's function. The precatalyst is activated under reductive conditions, often in the presence of a base, to form a cationic ruthenium species.[8] This species then reacts with a hydrogen source (either H₂ gas or a donor molecule like 2-propanol or formic acid) to generate the crucial Ru-H active species.[8][9] The substrate (e.g., a ketone) coordinates to the metal center, followed by the migratory insertion of the hydride to the carbonyl carbon, leading to the formation of the chiral alcohol product and regeneration of the catalyst.
The high degree of enantioselectivity is a direct consequence of the chiral environment created by the (S)-TolBINAP ligand. The C₂-symmetric binaphthyl backbone and the bulky tolyl groups on the phosphorus atoms create a well-defined chiral pocket that forces the incoming substrate to adopt a specific orientation, thereby dictating the stereochemical outcome of the hydride transfer.
Figure 1: A simplified representation of the proposed catalytic cycle for the asymmetric hydrogenation of a ketone using a Ru-TolBINAP system.
Substrate Scope and Applications
The [RuCl(p-cymene)((S)-tolbinap)]Cl catalyst system exhibits a broad substrate scope, effectively reducing a wide array of prochiral ketones and related compounds with high enantioselectivity.
Asymmetric Hydrogenation of Aromatic Ketones
Aromatic ketones are a primary class of substrates for this catalyst system, consistently yielding the corresponding chiral secondary alcohols in high enantiomeric excess (ee). The electronic nature of the substituents on the aromatic ring generally has a modest effect on the enantioselectivity, although it can influence the reaction rate.
| Substrate | Product | Yield (%) | ee (%) | Conditions | Reference |
| Acetophenone | (R)-1-Phenylethanol | >99 | 80 | H₂ (45 atm), t-BuOK, 2-propanol, 30°C, S/C = 2,400,000 | [8] |
| α-Chloroacetophenone | (R)-2-Chloro-1-phenylethanol | ~100 | 96 | H₂ (10 atm), CH₃OH, S/C = 1000 | [8][10] |
| 5-Methoxy-1-tetralone | (R)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol | >99 | 98 | H₂ (9 atm), t-BuOK, 2-propanol, S/C = 55,000 (with IPHAN co-ligand) | [8] |
| Phenylglyoxal diethyl acetal | (R)-1-Phenyl-2,2-diethoxyethane-1-ol | ~100 | 96 | H₂ (pressure not specified), t-BuOK, 2-propanol, S/C = 2000 | [8] |
Note: Some of the cited results may have been achieved with closely related catalyst systems, such as in situ prepared RuCl₂n with a diamine co-ligand, which demonstrates the versatility of the core Ru-TolBINAP catalytic species.
Asymmetric Transfer Hydrogenation of Ketones
Asymmetric transfer hydrogenation (ATH) offers a practical alternative to using high-pressure hydrogen gas, employing hydrogen donor molecules like 2-propanol or a formic acid/triethylamine mixture.[7][11] Catalysts of the Ru-p-cymene family are exceptionally effective in this transformation.[12][13]
| Substrate | Hydrogen Donor | Yield (%) | ee (%) | Conditions | Reference |
| Acetophenone | 2-Propanol | 95 | 97 | [RuCl₂(η⁶-mesitylene)]₂/(S,S)-TsDPEN, 80°C | [13] |
| Acetophenone | HCOOH/Et₃N | >99 | >99 | (R,R)-TsDPEN ligand, [C₄C₁C₁Im]PF₆ (ionic liquid), 35°C | [13] |
| 4-Chromanone | HCOOH/Et₃N | >99 | 99 | RuCl, single phase | [10] |
| α,β-Acetylenic Ketones | 2-Propanol | High | up to 99 | RuCl(p-cymene)[(R,R)-Ts-DPEN] | [12] |
Note: The data in this table is representative of the Ru-p-cymene catalyst family, for which [RuCl(p-cymene)((S)-tolbinap)]Cl is a key member. Specific performance can vary with the exact ligand combination.
Asymmetric Hydrogenation of N-Heteroaryl Vinyl Ethers
Recent studies have expanded the utility of this catalyst to the asymmetric hydrogenation of N-heteroaryl vinyl ethers, providing a valuable route to chiral ether compounds of pharmaceutical interest. The N-heteroaryl group acts as a directing group, facilitating high enantioselectivity.
| Substrate | Yield (%) | ee (%) | Conditions | Reference |
| N-heteroaryl-substituted α,α-disubstituted vinyl ethers | Good | Good to Excellent | (R/S)-RuCl[(p-cymene)(BINAP)]Cl | [14] |
Experimental Protocols
The following protocols are provided as a general guide. Optimal conditions, including solvent, temperature, pressure, and catalyst loading, may vary depending on the specific substrate and should be determined through empirical optimization.
Protocol 1: General Procedure for Asymmetric Hydrogenation of Aromatic Ketones
This protocol is adapted from established procedures for Ru-BINAP/Diamine catalyzed hydrogenations.[8]
Materials:
-
[RuCl(p-cymene)((S)-tolbinap)]Cl or a suitable precursor system like RuCl₂n and a chiral diamine (e.g., (S,S)-DPEN).
-
Substrate (aromatic ketone).
-
Anhydrous, degassed solvent (e.g., 2-propanol or methanol).
-
Base (e.g., potassium tert-butoxide (t-BuOK)).
-
High-pressure autoclave equipped with a magnetic stirrer and temperature control.
-
High-purity hydrogen gas.
Procedure:
-
Catalyst Preparation (if using an in-situ system): In a glovebox, charge a Schlenk flask with RuCl₂n and the chiral diamine ligand in a 1:1 molar ratio. Add anhydrous, degassed 2-propanol and stir the mixture at room temperature for 30 minutes to form the catalyst precursor.
-
Reaction Setup: To the autoclave vessel under an inert atmosphere (argon or nitrogen), add the substrate and the catalyst solution (or the pre-formed [RuCl(p-cymene)((S)-tolbinap)]Cl catalyst). A typical substrate-to-catalyst (S/C) ratio can range from 1,000 to 100,000 or higher.
-
Add the base (e.g., t-BuOK, typically 1-10 mol% relative to the substrate).
-
Seal the autoclave and purge several times with low-pressure hydrogen gas before pressurizing to the desired level (e.g., 10-50 atm).
-
Commence stirring and heat the reaction to the desired temperature (e.g., 30-60°C).
-
Monitoring and Work-up: Monitor the reaction progress by techniques such as TLC, GC, or HPLC. Once the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Quench the reaction mixture with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess by chiral HPLC or GC analysis.
Figure 2: General experimental workflow for asymmetric hydrogenation.
Protocol 2: General Procedure for Asymmetric Transfer Hydrogenation (ATH)
This protocol is based on the widely used Noyori-type ATH conditions.[7][12]
Materials:
-
[RuCl(p-cymene)((S)-tolbinap)]Cl or a related catalyst like RuCl.
-
Substrate (ketone).
-
Hydrogen donor: either anhydrous 2-propanol or a 5:2 azeotropic mixture of formic acid and triethylamine (HCOOH/Et₃N).
-
Base (e.g., NaOH or KOtBu, if using 2-propanol).
-
Anhydrous solvent (if required, e.g., DMF, CH₂Cl₂).
-
Standard laboratory glassware for inert atmosphere reactions.
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve the substrate in the chosen hydrogen donor (2-propanol or HCOOH/Et₃N mixture). If the substrate has poor solubility, a co-solvent can be added.
-
Add the catalyst. A typical S/C ratio for ATH is between 100 and 2000.
-
If using 2-propanol as the hydrogen donor: Add a catalytic amount of base (e.g., 2 mol% NaOH). The base is not required when using the HCOOH/Et₃N mixture.
-
Reaction: Stir the mixture at the desired temperature (e.g., room temperature to 50°C).
-
Monitoring and Work-up: Monitor the reaction by TLC, GC, or HPLC. Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification and Analysis: Purify the product by column chromatography and determine the enantiomeric excess by chiral HPLC or GC.
Conclusion and Outlook
The [RuCl(p-cymene)((S)-tolbinap)]Cl catalyst is a highly effective and versatile tool for asymmetric synthesis. Its broad substrate scope, particularly in the hydrogenation and transfer hydrogenation of ketones, provides reliable access to a wide range of valuable chiral alcohols. The well-understood mechanistic principles and the straightforward experimental protocols make this catalyst system accessible to a broad audience of researchers in both academic and industrial settings. Future research will likely continue to expand the substrate scope to new classes of molecules and further refine the catalyst's activity and selectivity through ligand modification and reaction engineering.
References
-
Noyori, R., & Ohkuma, T. (2001). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Angewandte Chemie International Edition, 40(1), 40-73. [Link]
-
Kanto Chemical Co., Inc. (n.d.). Asymmetric Transfer Hydrogenation Catalysts. Product Brochure. [Link]
-
ResearchGate. (n.d.). Substrate scope. Reaction conditions: 0.5 mmol of 1 a–1 p, 2 mol % of... Scientific Figure. [Link]
-
Morris, R. H. (2009). Asymmetric hydrogenation, transfer hydrogenation and hydrosilylation of ketones. Chemical Society Reviews, 38(8), 2282-2291. [Link]
-
Kačer, P., Václavík, J., Přech, J., & Kuzma, M. (2011). Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η⁶-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study. Journal of Cheminformatics, 3(Suppl 1), P5. [Link]
-
PureSynth. (n.d.). [Rucl(P-Cymene)((S)-Tolbinap)]Cl. Product Page. [Link]
-
Fonseca, J. D. A. (2012). p-Cymene Based Ruthenium Complexes as Catalysts. Master's Thesis, Universidade de Lisboa. [Link]
-
Zacharopoulos, N., Schnakenburg, G., Panagopoulou, E. I., Thomaidis, N. S., & Philippopoulos, A. I. (2020). Pyridine–Quinoline and Biquinoline-Based Ruthenium p-Cymene Complexes as Efficient Catalysts for Transfer Hydrogenation Studies: Synthesis and Structural Characterization. Molecules, 25(17), 3986. [Link]
-
Syntthesis with Catalysts (Pvt). Ltd. (n.d.). (S)-RuCl[(p-cymene)(T-BINAP)]Cl. Product Page. [Link]
-
Royal Society of Chemistry. (n.d.). Enantioselective reduction of ketones: a solution of (p-cymene)ruthenium(II) chloride dimer... Experimental Protocol. [Link]
-
Kanto Chemical Co., Inc. (n.d.). Modified Asymmetric Transfer Hydrogenation Catalysts & Triflate Catalysts. Product Brochure. [Link]
-
Yang, H., Lugan, N., & Mathieu, R. (1997). Ruthenium (II) arenes complexes of optically active P.N. donor ligands. Synthesis and study of their catalytic activity for the hydrogenation of acetophenone. Organometallics, 16(10), 2089-2095. [Link]
-
University of Pittsburgh. (n.d.). Enantioselective Reduction of Ketones. Lecture Notes. [Link]
-
Li, J., Wang, Y., & Zhang, Z. (2020). Highly efficient ruthenium-catalyzed asymmetric hydrogenation of N-heteroaryl vinyl ethers. Organic Chemistry Frontiers, 7(18), 2686-2691. [Link]
-
Zacharopoulos, N., Papathanasiou, K. E., Katsipis, G., & Philippopoulos, A. I. (2024). Ruthenium-p-Cymene Complexes Incorporating Substituted Pyridine–Quinoline Ligands with –Br (Br-Qpy) and –Phenoxy (OH-Ph-Qpy) Groups for Cytotoxicity and Catalytic Transfer Hydrogenation Studies: Synthesis and Characterization. Molecules, 29(17), 3845. [Link]
-
Choi, E., Lee, C., Na, Y., & Chang, S. (2002). [RuCl2(p-cymene)]2 on Carbon: An Efficient, Selective, Reusable, and Environmentally Versatile Heterogeneous Catalyst. Organic Letters, 4(14), 2369-2371. [Link]
-
Wipf, P. (2007). Chem 2320 Lecture Notes. University of Pittsburgh. [Link]
-
Bøgevig, A., Pastor, I. M., & Adolfsson, H. (2004). Highly enantioselective ruthenium-catalyzed reduction of ketones employing readily available Peptide ligands. Chemistry, 10(1), 294-302. [Link]
-
Li, Y., et al. (2013). Synthesis and Characterization of Dichloro ( p-cymene ) ruthenium ( II ) Dimer. Chinese Journal of Applied Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol synthesis by carbonyl compound reduction. Reaction Index. [Link]
Sources
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- 2. (S)-RuCl[(p-シメン)(T-BINAP)]Cl | Sigma-Aldrich [sigmaaldrich.com]
- 3. (S)-RuCl[(p-异丙基)(T-BINAP)]Cl | Sigma-Aldrich [sigmaaldrich.com]
- 4. chemimpex.com [chemimpex.com]
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- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
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- 12. Asymmetric Transfer Hydrogenation [sigmaaldrich.com]
- 13. Opportunities Offered by Chiral η6-Arene/N-Arylsulfonyl-diamine-RuII Catalysts in the Asymmetric Transfer Hydrogenation of Ketones and Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Highly efficient ruthenium-catalyzed asymmetric hydrogenation of N-heteroaryl vinyl ethers - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Application Note: Enantioselective Hydrogenation with [RuCl(p-cymene)((S)-tolbinap)]Cl
Executive Summary
The cationic ruthenium complex [RuCl(p-cymene)((S)-tolbinap)]Cl (CAS: 228120-95-4) represents a benchmark in the Takasago ligand technology suite. Unlike neutral Ru(II)-diphosphine oligomers (e.g., [RuCl2(binap)]n), this discrete cationic precursor offers superior solubility, defined stoichiometry, and rapid activation under hydrogen atmospheres.
This guide details the protocol for the enantioselective hydrogenation of
Mechanistic Principles & Catalyst Activation[1][2]
The Precatalyst Advantage
The complex exists as an 18-electron cationic species, [RuCl(p-cymene)((S)-tolbinap)]+ Cl-. It is air-stable in solid form, facilitating easy weighing and handling.
Activation Pathway
Upon exposure to dihydrogen (
Key Mechanistic Steps:
-
Dissociation: Loss of the p-cymene arene ligand under
pressure. -
Solvation: Coordination of solvent molecules (MeOH) to vacant sites.
-
Heterolytic Cleavage:
cleavage to form a Ru-hydride species.[1] -
Chelation: The functionalized ketone (e.g.,
-keto ester) coordinates via the ketone carbonyl and the ester moiety, creating a rigid chelate that dictates facial selectivity.
Mechanistic Diagram
Experimental Protocol: Asymmetric Hydrogenation of Methyl Acetoacetate
Target Reaction:
Methyl 3-oxobutanoate +
Materials & Equipment
-
Catalyst: [RuCl(p-cymene)((S)-tolbinap)]Cl (Store at 2-8°C; handle solid in air, solution under inert gas).
-
Substrate: Methyl acetoacetate (Distill before use if yellow/impure).
-
Solvent: Methanol (Anhydrous, degassed). Critical: Oxygen poisons the active hydride species.
-
Reactor: Stainless steel autoclave (e.g., Parr reactor) capable of withstanding 50 bar.
-
Gas: Hydrogen (Grade 5.0, >99.999%).
Step-by-Step Procedure
Phase 1: Preparation (Glovebox or Schlenk Line)
-
Vessel Prep: Ensure the autoclave liner (glass or Teflon) is clean and dry.
-
Catalyst Loading: In a glovebox or under Argon flow, weigh 4.9 mg (0.005 mmol) of [RuCl(p-cymene)((S)-tolbinap)]Cl into the liner.
-
Substrate Addition: Add 1.16 g (10.0 mmol) of Methyl acetoacetate.
-
Note: S/C ratio = 2,000.[2] For difficult substrates, lower to 500-1,000.
-
-
Solvent Addition: Add 5.0 mL of degassed Methanol.
-
Expert Tip: The solution should initially appear orange-brown. If it turns green or black immediately, oxygen contamination is likely.
-
Phase 2: Hydrogenation[3]
-
Sealing: Seal the autoclave immediately.
-
Purging:
-
Pressurize to 5 bar
. -
Vent to 1 bar.
-
Repeat 3 times to remove headspace air.
-
-
Reaction:
-
Pressurize to 30 bar (approx. 435 psi) .
-
Heat to 50°C with vigorous magnetic stirring (>800 rpm).
-
Time: Run for 12–18 hours.
-
-
Completion: Cool the reactor to room temperature. Carefully vent the hydrogen gas (fume hood).
Phase 3: Workup & Analysis
-
Concentration: Transfer the reaction mixture to a round-bottom flask. Rinse the liner with MeOH. Evaporate the solvent under reduced pressure (rotary evaporator).
-
Purification: The residue is often pure enough for analysis. If necessary, perform a short flash chromatography (Silica, Hexane/EtOAc).
-
Analysis:
-
Conversion:
NMR ( ). Check for disappearance of the ketone methyl peak (~2.2 ppm) and appearance of the CH-OH multiplet (~4.2 ppm). -
Enantiomeric Excess (ee): Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/iPrOH 95:5).
-
Expected Result: >98% conversion, >95% ee (S-isomer).
-
Optimization & Troubleshooting Guide
Parameter Optimization Matrix
| Parameter | Recommendation | Impact on Reaction |
| Solvent | MeOH > EtOH > iPrOH | MeOH promotes rapid ionization of the Ru-Cl bond. Non-polar solvents (DCM, Toluene) often fail without additives. |
| Pressure | 10–50 bar | Higher pressure generally increases rate. Low pressure (<5 bar) may lead to incomplete conversion or catalyst deactivation. |
| Temperature | 40–60°C | Optimal window. >80°C may degrade the catalyst or reduce ee. <30°C may be too slow for high S/C ratios. |
| Additives | None usually required | For acid-sensitive substrates, trace |
Troubleshooting Common Issues
-
Problem: Low Conversion (<10%)
-
Cause: Catalyst poisoning by
. -
Solution: Degas MeOH strictly (freeze-pump-thaw or sparging with Ar for 30 min). Ensure autoclave does not leak.
-
-
Problem: Low Enantioselectivity
-
Cause: High temperature or wrong solvent.
-
Solution: Reduce temp to 40°C. Ensure pure MeOH is used. Check substrate purity (impurities can compete for coordination).
-
-
Problem: Reaction Stops Halfway
-
Cause: Hydrogen starvation (mass transfer limitation).
-
Solution: Increase stirring speed. Ensure the H2 valve is open if running at constant pressure, or repressurize if running in batch mode.
-
Workflow Visualization
References
-
Takasago International Corporation. "Ruthenium-Phosphine Complexes for Asymmetric Hydrogenation." Takasago Fine Chemicals Technical Brochure. Link
-
Mashima, K., et al. "Cationic BINAP-Ru(II) Complexes. Their Chemical Nature and Catalytic Activities in Asymmetric Hydrogenation."[4][5][6][7][8] Journal of Organic Chemistry, 1994, 59, 3064-3076. Link
-
Bernas, H., et al. "Hydrogenation of geraniol using ruthenium–BINAP catalysts."[3] Catalysis Science & Technology, 2012, 2, 1901–1907.[3] Link
- Noyori, R. "Asymmetric Catalysis in Organic Synthesis." John Wiley & Sons, 1994.
-
Sigma-Aldrich (Merck). Product Specification: [RuCl(p-cymene)((S)-tolbinap)]Cl (CAS 228120-95-4). Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. research.abo.fi [research.abo.fi]
- 4. Buy (R)-RuCl[(p-cymene)(BINAP)]Cl | 145926-28-9 [smolecule.com]
- 5. (R)-RuCl[(p-cymene)(BINAP)]Cl | 145926-28-9 | Benchchem [benchchem.com]
- 6. Synthesis of new cationic BINAP–ruthenium(II) complexes and their use in asymmetric hydrogenation [BINAP = 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl] - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. US5198561A - Ruthenium-BINAP asymmetric hydrogenation catalyst - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Solvent Tuning for [RuCl(p-cymene)((S)-tolbinap)]Cl Catalyzed Asymmetric Hydrogenation
[1]
Executive Summary
The ruthenium complex [RuCl(p-cymene)((S)-tolbinap)]Cl is a premier precatalyst for the asymmetric hydrogenation of functionalized ketones (e.g.,
This guide details how solvent polarity, proticity, and steric bulk directly influence the catalytic turnover frequency (TOF) and enantiomeric excess (ee) . Contrary to simple solubility requirements, the solvent participates intimately in the catalytic cycle—specifically in the product release step—making solvent selection a critical parameter for process optimization.
Mechanistic Insight: The Solvent’s Role
To optimize reactions with [RuCl(p-cymene)((S)-tolbinap)]Cl, one must understand that the solvent is not merely a medium but a reactive ligand .
The Cationic Pathway & Product Release
In the hydrogenation of
-
Proticity is Key: Experimental data confirms that protic solvents (MeOH, EtOH) significantly accelerate the reaction compared to aprotic solvents (THF, DCM) or sterically hindered alcohols (IPA).
-
Mechanism: The rate-determining step is often the release of the hydrogenated product (alcohol) from the ruthenium center. Protic solvents facilitate this via hydrogen bond donation to the alkoxy-ruthenium intermediate, promoting protonolysis and regenerating the active catalyst.
-
TolBINAP Specifics: The p-tolyl groups on the TolBINAP ligand increase the electron density on the phosphorus compared to standard BINAP. This electronic tuning stabilizes the cationic Ru center, but it also makes the metal center more sensitive to the coordinating ability of the solvent.
Visualization: Solvent-Assisted Catalytic Cycle
The following diagram illustrates the critical "Product Release" phase where solvent interaction determines the turnover rate.
Figure 1: Catalytic cycle highlighting the solvent-dependent product release step. Protic solvents (MeOH) accelerate the transition from Ru-Alkoxide to the Active Species.
Comparative Solvent Data
The following data summarizes the performance of [RuCl(p-cymene)((S)-tolbinap)]Cl in the hydrogenation of methyl acetoacetate (MAA) and geraniol.
Table 1: Solvent Effects on Efficiency and Selectivity
| Solvent Class | Specific Solvent | Relative Rate (TOF) | Enantioselectivity (ee) | Mechanistic Note |
| Primary Alcohol | Methanol (MeOH) | High (1.0) | >98% | Optimal proton donor; fast product release. |
| Primary Alcohol | Ethanol (EtOH) | High (0.9) | >98% | Excellent alternative; slightly slower than MeOH. |
| Secondary Alcohol | 2-Propanol (IPA) | Low (<0.4) | 95-97% | Steric bulk hinders protonolysis of Ru-alkoxide. |
| Aprotic Polar | Dichloromethane (DCM) | Very Low | Variable | Poor ion separation; lacks proton donation capability. |
| Aqueous Mix | MeOH + H₂O | Inhibited | Decreased | Water competes for coordination; deactivates catalyst. |
Expert Insight: While Methanol provides the fastest rates, Ethanol is often preferred in GMP environments due to lower toxicity (Class 3 solvent) while maintaining comparable ee and conversion profiles.
Protocol: Asymmetric Hydrogenation of -Keto Esters
Objective: Hydrogenation of Methyl Acetoacetate to (S)-Methyl 3-hydroxybutyrate using [RuCl(p-cymene)((S)-tolbinap)]Cl.
Materials & Preparation
-
Catalyst: [RuCl(p-cymene)((S)-tolbinap)]Cl (CAS: 228120-95-4).[1]
-
Note: Ensure the complex is stored under Argon at 2-8°C.
-
-
Substrate: Methyl Acetoacetate (distilled prior to use).
-
Solvent: Methanol (HPLC grade, degassed, anhydrous).
-
Gas: Hydrogen (H₂), 99.999% purity.
Workflow Diagram
Figure 2: Step-by-step experimental workflow for high-pressure hydrogenation.
Detailed Procedure
-
Solvent Preparation (Critical):
-
Degas Methanol by sparging with Argon for 30 minutes or using three freeze-pump-thaw cycles.
-
Why? Dissolved Oxygen oxidizes the phosphine ligand, killing the catalyst.
-
-
Catalyst Solution:
-
In a nitrogen-filled glovebox or using Schlenk technique, dissolve [RuCl(p-cymene)((S)-tolbinap)]Cl in degassed Methanol.
-
S/C Ratio: Typical loading is S/C = 1000–2000 (Substrate/Catalyst molar ratio).
-
Observation: The solution should be a clear reddish-brown. Turbidity implies decomposition or wet solvent.
-
-
Reactor Loading:
-
Add the substrate (Methyl Acetoacetate) to the stainless steel autoclave glass liner.
-
Cannulate the catalyst solution into the liner under Argon flow.
-
Tip: Do not premix substrate and catalyst for long periods without H₂; chelate formation without reaction can sometimes lead to off-cycle species.
-
-
Hydrogenation:
-
Seal the autoclave. Purge 3 times with H₂ (pressurize to 5 bar, vent to 1 bar).
-
Set final pressure to 40 bar (approx. 580 psi) .
-
Heat to 60°C and stir vigorously (1000 rpm).
-
Time: Reaction is typically complete in 2–6 hours depending on S/C ratio.
-
-
Workup:
-
Cool to room temperature and carefully vent H₂.
-
Concentrate the mixture by rotary evaporation.
-
Analyze conversion via GC/NMR and ee via Chiral HPLC (e.g., Chiralcel OD-H column).
-
Troubleshooting & Optimization
Issue: Low Conversion
-
Cause 1: Solvent Impurity. Presence of water (>0.5%) or acid traces.
-
Fix: Use anhydrous MeOH; add molecular sieves (3Å) if necessary.
-
-
Cause 2: Steric Hindrance. Using IPA instead of MeOH.
Issue: Low Enantioselectivity
-
Cause 1: High Temperature.
-
Fix: Lower temperature to 30–40°C. Note that this will decrease rate, so increase reaction time or H₂ pressure.
-
Issue: Catalyst Solubility
-
Observation: Catalyst precipitates in pure MeOH.
-
Fix: While TolBINAP is more soluble than BINAP, if precipitation occurs at high concentrations, use a MeOH/DCM (5:1) mixture. Note: Too much DCM slows the reaction.
-
References
-
Bernas, H., et al. (2012).[4] Hydrogenation of geraniol using ruthenium–BINAP catalysts. Catalysis Science & Technology. Link
-
Wolfson, A., et al. (2003). The role of the solvent in the asymmetric hydrogenation of β-keto esters with Ru-BINAP. Journal of Molecular Catalysis A: Chemical. Link
-
Takasago International Corp. Ruthenium-Phosphine Complexes for Asymmetric Hydrogenation. Link
-
Noyori, R. (1994). Asymmetric Catalysis in Organic Synthesis. John Wiley & Sons. (Foundational Text on Ru-BINAP mechanisms).
Sources
- 1. pure-synth.com [pure-synth.com]
- 2. cris.bgu.ac.il [cris.bgu.ac.il]
- 3. researchgate.net [researchgate.net]
- 4. research.abo.fi [research.abo.fi]
- 5. researchgate.net [researchgate.net]
- 6. Hydrogenation of geraniol using ruthenium–BINAP catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Application Note: Synthesis of Chiral Alcohols via Dynamic Kinetic Resolution (DKR) using[RuCl(p-cymene)((S)-tolbinap)]Cl
Introduction & Mechanistic Overview
The enantioselective synthesis of chiral alcohols possessing contiguous stereocenters is a critical operation in pharmaceutical development. While often colloquially referred to as the "dynamic kinetic resolution of alcohols" in the context of the target product, this powerful methodology fundamentally relies on the Dynamic Kinetic Resolution (DKR) of configurationally labile racemic ketones (such as
The precatalyst [RuCl(p-cymene)((S)-tolbinap)]Cl is a cationic Ruthenium(II) complex that pairs the stabilizing, hemilabile
The Causality of the Catalyst Architecture
-
The p-Cymene Ligand: The p-cymene ring acts as a protective cap for the Ru(II) center. During activation, it can undergo a hapticity slip (from
to ) or dissociate entirely to provide the necessary vacant coordination sites for heterolytic cleavage and substrate binding [3]. -
The (S)-TolBINAP Ligand: The tolyl groups on the BINAP backbone increase the steric bulk and electron density of the phosphine. This creates a highly rigid and specific chiral pocket that heavily favors the transition state for the (R)-ketone over the (S)-ketone, dictating the stereochemical outcome.
Kinetic pathways in the DKR of racemic ketones to chiral alcohols using a chiral Ru(II) catalyst.
Experimental Protocol: High-Pressure Asymmetric Hydrogenation via DKR
This protocol describes a self-validating workflow for the DKR of racemic
Reagents & Equipment
-
Precatalyst: [RuCl(p-cymene)((S)-tolbinap)]Cl (0.1 - 1.0 mol%)
-
Substrate: Racemic
-substituted ketone (e.g., methyl 2-N-acetylamino-3-oxobutanoate) -
Solvent: Anhydrous, degassed Methanol (MeOH) or Dichloromethane (DCM)
-
Equipment: Stainless steel high-pressure hydrogenation autoclave with a glass liner and magnetic stirring.
Step-by-Step Methodology
Step 1: Solvent Preparation (Critical for Catalyst Lifespan) Vigorously sparge anhydrous MeOH with Argon for 30 minutes prior to use. Causality: Ru(II)-phosphine complexes are highly susceptible to oxidation. Dissolved oxygen will irreversibly oxidize the TolBINAP ligand to its phosphine oxide, permanently deactivating the catalytic center.
Step 2: Catalyst & Substrate Loading In an argon-filled glovebox, weigh the racemic substrate (1.0 mmol) and [RuCl(p-cymene)((S)-tolbinap)]Cl (0.01 mmol, 1 mol%). Transfer them into the glass liner of the autoclave. Add 5.0 mL of the degassed MeOH to the glass liner. Seal the autoclave before removing it from the glovebox.
Step 3: Purging and Pressurization
Connect the autoclave to a high-purity
Step 4: Reaction Execution
Heat the autoclave to 50 °C and stir vigorously (1000 rpm) for 16-24 hours.
Causality: Vigorous stirring eliminates gas-liquid mass transfer limitations, ensuring the reaction is kinetically controlled by the catalyst rather than diffusion-limited by the
Step 5: Workup & Self-Validation
Cool the reactor to room temperature and carefully vent the
-
Self-Validation Checkpoint 1: Analyze the crude mixture via
NMR to determine conversion and diastereomeric ratio (dr). A dr > 90:10 confirms successful dynamic interconversion, proving that the reaction has successfully bypassed the 50% yield limit of a standard kinetic resolution. -
Self-Validation Checkpoint 2: Purify the chiral alcohol product via flash chromatography and analyze via chiral HPLC to determine the enantiomeric excess (ee). An isolated yield > 50% mathematically validates the DKR mechanism.
Step-by-step workflow for the high-pressure DKR hydrogenation protocol.
Data Presentation: Optimization Parameters
The efficiency of a DKR is entirely dependent on maintaining the delicate balance where
| Parameter | Variation | Effect on Conversion | Effect on Diastereoselectivity (anti:syn) | Effect on Enantiomeric Excess (ee) | Mechanistic Rationale |
| Solvent | DCM vs. MeOH | Lower in DCM | Higher in DCM | Comparable (>95%) | MeOH accelerates enolization (racemization) via hydrogen bonding but can weakly compete for Ru coordination sites. |
| 10 atm vs. 100 atm | Higher at 100 atm | Lower at 100 atm | Slightly lower at 100 atm | Extremely high | |
| Temperature | 25 °C vs. 80 °C | Higher at 80 °C | Lower at 80 °C | Lower at 80 °C | Higher temperatures accelerate both |
References
-
Asymmetric hydrogenation of exocyclic γ,δ-unsaturated β-ketoesters to functionalized chiral allylic alcohols via dynamic kinetic resolution Chemical Science (RSC Publishing) URL:[Link]
-
Readily available ruthenium complex for efficient dynamic kinetic resolution of aromatic α-hydroxy ketones Organic Letters (PubMed / NIH) URL:[Link]
-
Design of Ru(II)-NHC-Diamine Precatalysts Directed by Ligand Cooperation: Applications and Mechanistic Investigations for Asymmetric Hydrogenation Journal of the American Chemical Society URL:[Link]
-
Atroposelective Transfer Hydrogenation of Biaryl Aminals via Dynamic Kinetic Resolution. Synthesis of Axially Chiral Diamines ACS Catalysis URL:[Link]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting [RuCl(p-cymene)((S)-tolbinap)]Cl Catalyzed Asymmetric Hydrogenations
Welcome to the Catalysis Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with low yields or poor enantiomeric excesses (ee) when using [RuCl(p-cymene)((S)-tolbinap)]Cl. This chiral ruthenium(II) precatalyst is an industry standard for the asymmetric hydrogenation of functionalized ketones (such as
This guide provides a causality-driven troubleshooting framework to diagnose and resolve low-yield scenarios in your catalytic workflows.
Diagnostic Workflow
Before adjusting your reaction parameters, follow this logical decision tree to isolate the root cause of your low yield.
Fig 1: Diagnostic decision tree for troubleshooting low yields in Ru-catalyzed hydrogenations.
Section 1: Catalyst Activation & The "Vacant Coordination Site"
Q: My reaction stalls at <10% conversion despite high
Protocol: In Situ Halide Abstraction for Precatalyst Activation To ensure complete activation, use a silver salt to precipitate the chloride ligand, generating a highly active cationic ruthenium species.
-
Preparation: In an argon-filled glovebox, weigh [RuCl(p-cymene)((S)-tolbinap)]Cl (1.0 eq) and
or (1.05 eq) into an oven-dried Schlenk flask. -
Solvation: Add anhydrous, degassed dichloromethane (DCM) or methanol (MeOH).
-
Activation: Stir the mixture at room temperature for 30 minutes. Keep the flask wrapped in aluminum foil to prevent the photolytic degradation of the silver salt.
-
Filtration: Filter the precipitated
through a tightly packed pad of Celite under an argon atmosphere. -
Execution: Transfer the resulting clear, cationic Ru-complex solution directly to your hydrogenation vessel containing the substrate.
Section 2: Solvent Effects & Substrate Coordination
Q: Can I use acetonitrile or DMSO to improve the solubility of my highly polar
Conversely, protic solvents like methanol (MeOH) or ethanol (EtOH) are optimal. They are weakly coordinating and actively participate in the transition state. The solvent's hydroxyl group facilitates the heterolytic cleavage of
Table 1: Quantitative Impact of Solvent Selection on Yield and Enantioselectivity
| Solvent System | Coordination Strength | Typical Yield (%) | Typical ee (%) | Mechanistic Causality / Observation |
| Methanol (MeOH) | Weak (Protic) | >95 | 98 | Optimal H-bonding network facilitates |
| Ethanol (EtOH) | Weak (Protic) | 92 | 96 | Excellent alternative; slightly slower kinetics than MeOH. |
| Dichloromethane (DCM) | Non-coordinating | 45 | 85 | Poor |
| Tetrahydrofuran (THF) | Moderate (O-donor) | 60 | 80 | Competitive binding with substrate directing groups. |
| Acetonitrile (MeCN) | Strong (N-donor) | <5 | N/A | Complete catalyst poisoning via irreversible coordination. |
Section 3: Substrate Purity and Catalyst Poisoning
Q: My catalyst loading is 1 mol%, but the reaction dies halfway. What causes this premature deactivation?
A: Ruthenium-BINAP and TolBINAP complexes are notoriously sensitive to trace impurities. Sulfur compounds (thioethers), unreacted halides from previous synthetic steps, and dissolved oxygen act as irreversible poisons[4]. Furthermore, if your substrate is a
Protocol: Rigorous Substrate Purification and Degassing Never use crude substrates directly in these hydrogenations. Implement this self-validating purification loop to ensure reproducibility:
-
Neutralization: Dissolve the crude substrate in a non-polar solvent mixture (e.g., Hexanes/EtOAc, 4:1).
-
Filtration: Pass the solution through a short plug of basic alumina. This removes trace acids, polar impurities, and moisture.
-
Concentration: Concentrate the filtrate in vacuo to yield the purified substrate.
-
Degassing (Critical): Transfer the substrate to the hydrogenation vessel and perform three consecutive "Freeze-Pump-Thaw" cycles using liquid nitrogen to rigorously remove dissolved oxygen before adding the catalyst solution.
Section 4: Dynamic Kinetic Resolution (DKR) Considerations
Q: I am attempting to reduce an
To troubleshoot this kinetic imbalance:
-
Increase Temperature: Raising the temperature (e.g., from 25°C to 50°C) disproportionately accelerates the racemization rate compared to the hydrogenation rate, allowing the equilibrium to favor the more stable catalyst-substrate adduct.
-
Adjust Solvent Polarity: Using a more polar solvent (like pure MeOH instead of a MeOH/DCM mix) stabilizes the enol intermediate, facilitating faster racemization.
References
-
Title: Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC Source: nih.gov URL: 2
-
Title: Cationic BINAP-Ru(II) Halide Complexes: Highly Efficient Catalysts for Stereoselective Asymmetric Hydrogenation of .alpha.- and .beta.-Functionalized Ketones | The Journal of Organic Chemistry Source: acs.org URL: 1
-
Title: Highly efficient ruthenium-catalyzed asymmetric hydrogenation of N-heteroaryl vinyl ethers - Organic Chemistry Frontiers Source: rsc.org URL: 4
-
Title: Asymmetric hydrogenation of exocyclic γ,δ-unsaturated β-ketoesters to functionalized chiral allylic alcohols via dynamic kinetic resolution - PMC Source: nih.gov URL: 5
-
Title: A process for the hydrogenation of ketoesters - European Patent Office - EP 2386536 A1 Source: epo.org URL: 3
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 3. data.epo.org [data.epo.org]
- 4. Highly efficient ruthenium-catalyzed asymmetric hydrogenation of N-heteroaryl vinyl ethers - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Asymmetric hydrogenation of exocyclic γ,δ-unsaturated β-ketoesters to functionalized chiral allylic alcohols via dynamic kinetic resolution - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing [RuCl(p-cymene)((S)-tolbinap)]Cl Catalysis
Welcome to the technical support center for the chiral ruthenium catalyst, [RuCl(p-cymene)((S)-tolbinap)]Cl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical protocols for maximizing catalyst performance, specifically focusing on achieving a high turnover number (TON). As Senior Application Scientists, we have compiled field-proven insights and scientifically-grounded explanations to help you navigate your experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is [RuCl(p-cymene)((S)-tolbinap)]Cl and what are its primary applications?
A: [RuCl(p-cymene)((S)-tolbinap)]Cl, also known as Chlororuthenium(II) Chloride, is a chiral, organometallic ruthenium complex.[1][2] It belongs to the family of highly efficient catalysts used for asymmetric synthesis.[3][4] Its primary application is in the asymmetric hydrogenation of ketones and other unsaturated compounds to produce chiral alcohols, which are crucial intermediates in the pharmaceutical and fine chemical industries.[3][5][6] The combination of the bulky, chiral Tol-BINAP ligand and the p-cymene arene ligand imparts high enantioselectivity and stability.[4]
Q2: What is a "Turnover Number" (TON) and why is it important?
A: The Turnover Number (TON) is a measure of a catalyst's efficiency. It is defined as the number of moles of substrate that one mole of catalyst can convert into product before becoming deactivated.[7] A high TON is economically and environmentally desirable as it signifies that only a very small amount of the precious metal catalyst is required to produce a large quantity of product, minimizing cost and waste.[7][8]
Q3: How is the active catalytic species generated from this precatalyst?
A: The commercially available [RuCl(p-cymene)((S)-tolbinap)]Cl is a precatalyst. The active catalyst, a ruthenium hydride species, is typically generated in situ. The mechanism involves the dissociation of the chloride ligand to create a vacant coordination site on the ruthenium center.[9] This is often followed by the oxidative addition of molecular hydrogen (H₂) to form a reactive dihydride intermediate.[5][9] This process is often facilitated by the presence of a base or conducted in a polar solvent that promotes the ionization of the chloride ligand.[5][10]
Q4: Does this catalyst require an activator or co-catalyst?
A: Yes, activation is crucial. For the asymmetric hydrogenation of ketones, a base is commonly required.[5] Strong, non-nucleophilic bases like potassium tert-butoxide (t-BuOK) are frequently used in alcoholic solvents like 2-propanol. The base assists in the deprotonation step to form the active RuH₂ species.[5] In some cases, particularly for base-sensitive substrates, the reaction can be run under acidic conditions by using a non-coordinating acid to generate a cationic ruthenium complex that activates H₂.[10][11]
Troubleshooting Guide: Low Catalyst Turnover Number (TON)
A low turnover number is one of the most common issues encountered. It typically manifests as a stalled or incomplete reaction, where the catalyst ceases to function before all the substrate is consumed. This guide provides a systematic approach to diagnosing and resolving the root cause.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low turnover number.
Potential Cause 1: Catalyst Deactivation by Oxygen
-
Expertise & Experience: Ruthenium(II) catalysts, particularly the active hydride species, are highly sensitive to oxygen. Exposure to even trace amounts of air can lead to irreversible oxidation and deactivation of the catalyst, immediately halting the reaction.
-
Trustworthiness (Self-Validation): The requirement for an inert atmosphere is paramount. A properly executed reaction under argon or nitrogen will proceed smoothly, while a poorly sealed vessel will consistently fail.
-
Diagnostic Steps & Solutions:
-
Verification: Does your reaction setup maintain a strictly inert atmosphere? Are you using standard Schlenk line or glovebox techniques?
-
Solvent/Reagent Preparation: Ensure all solvents and liquid substrates are rigorously degassed prior to use (e.g., via three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes).[12]
-
Assembly: Assemble the reaction vessel under a positive pressure of inert gas. If using an autoclave, purge the system with hydrogen or an inert gas 3-5 times before pressurizing.[12]
-
Potential Cause 2: Improper Solvent Choice or Purity
-
Expertise & Experience: The solvent plays a critical role not just in solubilizing reagents but also in the catalytic cycle itself. For many Ru-BINAP catalyzed hydrogenations, polar protic solvents are superior.[10]
-
Trustworthiness (Self-Validation): A systematic screen of solvents will reveal a strong correlation between solvent choice and reaction rate/TON. Highest activities are often observed in methanol or ethanol.[10][13] This is because these solvents can facilitate the ionization of the Ru-Cl bond to generate the active cationic species and can act as proton donors.[10][13]
-
Diagnostic Steps & Solutions:
-
Purity Check: Are you using anhydrous grade solvents? Water can sometimes be detrimental to both activity and enantioselectivity.[13] Other impurities (e.g., peroxides in ethers, aldehydes in alcohols) can act as catalyst poisons.
-
Solvent Optimization: If you are using a less polar solvent like toluene or THF and experiencing low TON, consider switching to an alcohol. Methanol, in particular, has been shown to significantly accelerate hydrogenation with similar catalysts.[10]
-
| Solvent | Typical Effect on Activity (Rate) | Rationale |
| Methanol | Very High | High polarity (ε = 33) promotes ionization of the Ru-Cl precursor to the active cationic species.[10] Acts as a proton source.[13] |
| Ethanol | High | Good polarity (ε = 25) and proton-donating ability.[10] |
| 2-Propanol | Moderate to High | Commonly used, especially with a base activator.[5] Less polar (ε = 20) than methanol, so ionization may be slower.[10] |
| Toluene / THF | Low to Moderate | Aprotic and less polar. Generally results in lower reaction rates compared to alcohols.[13][14] |
Potential Cause 3: Sub-Optimal Reaction Parameters
-
Expertise & Experience: Hydrogen pressure, temperature, and mixing are critical variables that must be optimized for each specific substrate. Insufficient hydrogen availability at the catalyst center is a common rate-limiting factor.
-
Trustworthiness (Self-Validation): Increasing hydrogen pressure often leads to a direct and observable increase in the reaction rate and can improve enantioselectivity.[9] Similarly, ensuring vigorous stirring is crucial for overcoming mass transfer limitations in a triphasic (solid catalyst, liquid solution, gas H₂) system.
-
Diagnostic Steps & Solutions:
-
Hydrogen Pressure: If the reaction is slow or stalls, increase the hydrogen pressure. While some reactions proceed at 10 atm, others may require 50-100 atm for optimal performance.[10][15]
-
Temperature: The optimal temperature is a balance between reaction rate and catalyst stability/selectivity. While higher temperatures (e.g., 60 °C) can increase the rate, they may also lead to faster deactivation or reduced enantioselectivity.[10] Explore a range from room temperature up to 60-80 °C.
-
Stirring: Ensure the reaction mixture is being stirred vigorously to maximize gas-liquid interface and keep the catalyst suspended.
-
| Parameter | Recommended Range | Rationale |
| Substrate/Catalyst (S/C) Ratio | 1,000 to 100,000 | Start lower (e.g., 1,000) for optimization. High TONs are achievable under optimized conditions.[12] |
| H₂ Pressure | 8 - 100 atm | Higher pressure increases H₂ concentration in solution, accelerating the reaction.[9][10][12] |
| Temperature | 25 - 80 °C | Balances reaction kinetics with catalyst stability and enantioselectivity.[10] |
| Base (e.g., t-BuOK) | 1 - 10 mol eq. (vs. Ru) | Activates the catalyst precursor. Stoichiometry should be optimized.[12] |
Protocols & Methodologies
Protocol 1: General Procedure for Asymmetric Hydrogenation of an Aromatic Ketone
This protocol is a general starting point adapted from established procedures for similar Ru-BINAP/diamine systems and should be optimized for your specific substrate.[12]
-
Materials:
-
[RuCl(p-cymene)((S)-tolbinap)]Cl precatalyst
-
Substrate (e.g., Acetophenone)
-
Potassium tert-butoxide (t-C₄H₉OK)
-
Anhydrous, degassed 2-propanol
-
High-purity hydrogen gas
-
Autoclave or high-pressure reactor with a glass liner and stir bar
-
-
Procedure:
-
Preparation (Inert Atmosphere): In a glovebox or under a positive flow of argon, charge the glass liner for the autoclave with the [RuCl(p-cymene)((S)-tolbinap)]Cl precatalyst (e.g., for an S/C ratio of 2000:1).
-
Activator Addition: Add potassium tert-butoxide (e.g., 2 molar equivalents relative to the catalyst).
-
Solvent Addition: Add anhydrous, degassed 2-propanol to dissolve the catalyst and base. Stir for 5-10 minutes.
-
Substrate Addition: Add the ketone substrate to the liner.
-
Reactor Assembly: Place the glass liner inside the autoclave and seal the reactor securely.
-
Purging: Remove the autoclave from the glovebox and connect it to a hydrogen line. Purge the reactor 3-5 times with hydrogen gas to remove any residual air.
-
Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 8 atm). Begin vigorous stirring and maintain the reaction at the desired temperature (e.g., 30 °C).
-
Monitoring & Workup: Monitor the reaction progress by taking aliquots (if possible) and analyzing via GC or HPLC. Upon completion, stop stirring, cool the reactor to room temperature, and carefully vent the excess hydrogen in a well-ventilated fume hood.
-
Simplified Catalytic Cycle
Caption: Simplified catalytic cycle for ketone hydrogenation.
References
- BenchChem. (n.d.). Asymmetric Hydrogenation of Ketones Using BINAP/Diamine-Ruthenium Catalysts.
- Chen, W., et al. (2021). Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of β-Substituted α-Oxobutyrolactones. Organic Letters.
- Amoroso, D., et al. (2002). Deactivation of Ruthenium Metathesis Catalysts via Facile Formation of Face-Bridged Dimers. Organometallics, 21(16).
- Wang, C., et al. (2023). Effect of Solvents on Electrogenerated Base-Driven Transfer Hydrogenation Reactions.
- Kollár, L., et al. (2003). The role of the solvent in the asymmetric hydrogenation of β-keto esters with Ru-BINAP.
- Souri, M., et al. (2022). Catalyst and Process Effects in the Solvent-Free Hydrogenation of p-Cymene to p-Menthane.
- Balaraman, E., et al. (2012). Selective Hydrogenation of Amides using Ruthenium/Molybdenum Catalysts.
- Ohkuma, T., et al. (2002). Asymmetric Hydrogenation of Ketones with Chiral η6-Arene/N-Tosylethylenediamine−Ruthenium(II) Catalysts. Journal of the American Chemical Society, 124(23), 6508-6509.
- Shinde, S. B., et al. (2023). Ruthenium-catalyzed hydroarylation reactions as the strategy towards the synthesis of alkylated arenes and substituted alkenes. RSC Advances.
- Science.gov. (n.d.).
- Funes-Ardoiz, I., et al. (2017). Loss and Reformation of Ruthenium Alkylidene: Connecting Olefin Metathesis, Catalyst Deactivation, Regeneration, and Isomerization. Journal of the American Chemical Society.
- Li, Y., et al. (2022). Ruthenium-catalyzed asymmetric hydrogenation of aromatic and heteroaromatic ketones using cinchona alkaloid-derived NNP ligands. RSC Advances.
- Organic Syntheses. (n.d.). Asymmetric hydrogenation of allylic alcohols using binap-ruthenium complexes.
- Noyori, R., & Ohkuma, T. (2001). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope.
- Tamba, S., et al. (2024). Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. IntechOpen.
- BenchChem. (n.d.). (R)-RuCl[(p-cymene)(BINAP)]Cl | 145926-28-9.
- Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Myers Research Group, Harvard University.
- Li, W., & Zhang, X. (2015). Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. Accounts of Chemical Research.
- PureSynth. (n.d.). [Rucl(P-Cymene)((S)-Tolbinap)]Cl.
- Royal Society of Chemistry. (2025). On the chemistry of p-cymene ruthenium iodide complexes. Dalton Transactions.
- Smolecule. (2023). Buy (R)-RuCl[(p-cymene)(BINAP)]Cl | 145926-28-9.
- Takasago. (n.d.).
- ResearchGate. (n.d.).
- Crabtree, R. H., et al. (2016).
- Triantafyllidis, K. S., et al. (2020). Recent Advances in Ruthenium-Catalyzed Hydrogenation Reactions of Renewable Biomass-Derived Levulinic Acid in Aqueous Media. Frontiers in Chemistry.
- Sigma-Aldrich. (n.d.).
- Chem-Impex. (n.d.). [RuCl(p-cimeno)((S)-tolbinap)]Cl.
- Bäckvall, J.-E. (2008). Ruthenium-Catalyzed Hydrogen Transfer Reactions. DiVA portal.
- Metalor. (n.d.). [(S)-RuCl(p-cymene)(BINAP)]Cl.
- Gonsalves, A. M. d'A. R., & Valente, A. A. (2011).
- AKSci. (n.d.). 228120-95-4 [RuCl(p-cymene)((S)-tolbinap)]Cl.
- Chem-Impex. (n.d.). [RuCl(p-cymene)((R)-tolbinap)]Cl.
- MilliporeSigma. (n.d.). [RuCl(p-cymene)((S)-tolbinap)]Cl | 228120-95-4.
- ResearchGate. (n.d.). [RuCl2(p-cymene)
- Sigma-Aldrich. (n.d.). (S)-RuCl (p-cymene)(T-BINAP) Cl 228120-95-4.
- Perontsis, S., et al. (2023). Ruthenium-p-Cymene Complexes Incorporating Substituted Pyridine–Quinoline Ligands with –Br (Br-Qpy) and –Phenoxy (OH-Ph-Qpy)
- Babak, M. V., et al. (2013). Structure-activity relationships of targeted RuII(η6-p-cymene) anticancer complexes with flavonol-derived ligands. Journal of Medicinal Chemistry, 56(1), 333-343.
Sources
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- 5. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules [ajchem-b.com]
- 7. (R)-RuCl[(p-cymene)(BINAP)]Cl | 145926-28-9 | Benchchem [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Buy (R)-RuCl[(p-cymene)(BINAP)]Cl | 145926-28-9 [smolecule.com]
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- 12. benchchem.com [benchchem.com]
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- 15. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Side Reactions in Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)
Topic: Side reactions in asymmetric transfer hydrogenation with ruthenium catalysts Audience: Researchers, scientists, and drug development professionals Content Type: Troubleshooting Guide & FAQs
Introduction: The Mechanistic Baseline
Welcome to the technical support center for Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH). This guide addresses the specific failure modes of the Ru(arene)(TsDPEN) class of catalysts (Noyori-Ikariya type) and their tethered analogs.
In an ideal ATH cycle, the reaction proceeds via a metal-ligand bifunctional mechanism (outer-sphere), where the hydride is delivered from the Ru-H and the proton from the N-H simultaneously to the ketone. However, deviations from this cycle lead to racemization, deactivation, and side products.
Module 1: Troubleshooting Enantioselectivity Erosion
Issue: "My reaction starts with high enantiomeric excess (ee) but drops significantly as conversion increases or upon scale-up."
Q1: Why does the ee drop over time?
Diagnosis: The primary culprit is product racemization driven by the reversibility of the transfer hydrogenation equilibrium. Mechanism: In isopropanol (IPA), the reaction is reversible. As the concentration of the product alcohol increases and acetone accumulates, the catalyst can dehydrogenate the chiral alcohol back to the prochiral ketone. If the reverse reaction is less selective or if the re-reduction is non-selective (background reaction), the ee erodes.
Corrective Protocol:
-
Switch Hydrogen Donors: Move from IPA (reversible) to Formic Acid/Triethylamine (FA/TEA) (irreversible). The release of CO₂ drives the reaction, preventing the reverse oxidation step.
-
Limit Conversion: If using IPA, stop the reaction at 95-98% conversion; do not let it "cook" overnight.
-
Remove Acetone: If IPA is mandatory, use continuous evaporation or molecular sieves to remove acetone, shifting the equilibrium to the right.
Q2: I am using FA/TEA, but the ee is still lower than reported. Why?
Diagnosis: This often indicates a non-selective background reaction or catalyst decomposition into non-chiral active species. Expert Insight: At high temperatures (>40°C) or high substrate concentrations, the Ru-arene complex can lose the arene ligand or form ruthenium nanoparticles. These nanoparticles are active hydrogenation catalysts but lack the chiral ligand environment, producing racemic alcohol.
Corrective Protocol:
-
Temperature Check: Lower the reaction temperature to 0–25°C.
-
Catalyst Stability: Switch to a tethered Ru-catalyst (e.g., Wills' catalyst).[1] The covalent link between the arene and the diamine prevents ligand dissociation, maintaining high ee even under forcing conditions.
Visualization: The Racemization Loop
Figure 1: The Racemization Loop. Yellow dashed line represents the thermodynamic reversibility in IPA that erodes ee. Red path represents catalyst decomposition leading to racemic product.
Module 2: Catalyst Deactivation & Kinetics
Issue: "The reaction stalls at 50-60% conversion, or I observe a long induction period."
Q3: What causes the catalyst to die before completion?
Diagnosis:
-
Formation of Ru-Hydride Clusters: In the absence of substrate or at low substrate concentrations, the active monomeric Ru-H species can aggregate into inactive hydride-bridged dimers or trimers.
-
Product Inhibition: Some amino-alcohol products can bind more strongly to the catalyst than the substrate.
-
Trace Acid/Base Imbalance: The "bifunctional" mechanism requires the amine to be deprotonated (NH) to form the hydride, but protonated (NH₂) to release the product. An incorrect base ratio locks the catalyst in an intermediate state.
Troubleshooting Table: Kinetic Failures
| Symptom | Probable Cause | Corrective Action |
| Induction Period | Pre-catalyst (Ru-Cl) activation is slow. | Pre-incubate the catalyst with the base/H-donor for 15 mins before adding the substrate. |
| Stalling at ~50% | Equilibrium reached (IPA) OR Catalyst Aggregation. | Add fresh catalyst; Switch to FA/TEA; Increase substrate concentration (high conc stabilizes the monomer). |
| No Reaction | Catalyst Poisoning (Cl⁻, S, or N-heterocycles). | Ensure substrate is free of thiols or strongly coordinating pyridines. Add AgOTf to scavenge halides if necessary. |
Q4: How do I handle substrates with coordinating groups (e.g., Pyridines, Amines)?
Expert Insight: Substrates containing basic nitrogens can poison the catalyst by coordinating to the Ru center, displacing the labile coordination site needed for hydride formation. Protocol:
-
Protonation Strategy: Perform the reaction under slightly acidic conditions (using FA/TEA 5:2 ratio) to protonate the substrate's basic nitrogen, preventing it from coordinating to the metal.
Module 3: Chemoselectivity & Side Reactions
Issue: "I am seeing byproducts or reduction of other functional groups."
Q5: Can Ru-ATH catalysts reduce alkenes or other groups?
Diagnosis: Generally, Ru-TsDPEN catalysts are highly chemoselective for C=O over C=C. However, conjugated alkenes (enones) can undergo:
-
1,4-Reduction: Reducing the C=C bond instead of the C=O.
-
Isomerization: Migration of the double bond.
Troubleshooting:
-
1,4-Reduction: This is often favored by thermodynamic control. Switch to FA/TEA (kinetic control) to favor 1,2-reduction (C=O reduction).
-
Transesterification: If your substrate is a keto-ester and you use MeOH or EtOH as a co-solvent, the ester group may exchange with the solvent. Solution: Use IPA or non-nucleophilic solvents (DCM, THF) if possible.
Q6: I see acetal formation. What is happening?
Diagnosis: When using alcohol solvents (MeOH, EtOH) with acid catalysts (even weak acids like formic acid), ketones can form acetals/ketals. Protocol:
-
Avoid primary alcohols as solvents. Use azeotropic FA/TEA in neat form or diluted with CH₂Cl₂ or EtOAc.
Module 4: Experimental Protocols
Standard Operating Procedure: Irreversible ATH (FA/TEA)
Use this protocol to maximize ee and avoid reversibility issues.
-
Preparation: Degas all solvents. Oxygen can oxidize the Ru-H species.[2]
-
Catalyst Loading: Dissolve the Ru-catalyst (S/C 100–1000) in the azeotropic mixture of Formic Acid/Triethylamine (5:2 molar ratio).
-
Activation: Stir for 10–20 minutes. The solution should turn from orange/red to yellow (formation of the active Ru-H species).
-
Addition: Add the ketone substrate (neat or in minimal DCM).
-
Monitoring: Monitor by TLC/HPLC. Do not heat unless necessary (keep < 30°C).
-
Quench: Dilute with water/brine to stop the reaction and neutralize the excess base.
Decision Tree: Troubleshooting Low EE
Figure 2: Decision Tree for optimizing enantioselectivity. Follow the path to identify the likely failure mode.
References
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[3][4][5][6][7] Accounts of Chemical Research, 30(2), 97–102. [Link]
-
Palmer, M., & Wills, M. (2009). Asymmetric transfer hydrogenation of C=O and C=N bonds.[8] Tetrahedron: Asymmetry, 20(20), 2329–2347. [Link]
-
Pàmies, O., & Bäckvall, J. E. (2003). Combined Metal Catalysis and Biocatalysis for Dynamic Kinetic Resolution.[9] Chemical Reviews, 103(8), 3247–3262. [Link]
-
Morris, R. H. (2014). Asymmetric Hydrogenation, Transfer Hydrogenation and Hydrosilylation of Ketones Catalyzed by Iron Complexes. Chemical Society Reviews, 43, 2996-3017. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Ruthenacycles and Iridacycles as Transfer Hydrogenation Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rua.ua.es [rua.ua.es]
- 4. The Nature of the True Catalyst in Transfer Hydrogenation with Alcohol Donors Using (arene)2Ru2Cl4(II)/TsDPEN Precursor [scirp.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: [RuCl(p-cymene)((S)-tolbinap)]Cl Catalyst Troubleshooting & FAQs
Welcome to the advanced technical support center for [RuCl(p-cymene)((S)-tolbinap)]Cl. As a Senior Application Scientist, I frequently encounter researchers struggling with the sudden deactivation of this chiral ruthenium(II) precursor. While it is a powerhouse for the asymmetric hydrogenation (AH) and asymmetric transfer hydrogenation (ATH) of functionalized ketones, olefins, and imines, its highly tuned coordination sphere makes it susceptible to specific modes of failure.
Understanding the chemical causality behind these failures is critical for maintaining high turnover numbers (TON) and excellent enantiomeric excesses (ee%).
Diagnostic Workflow
Before adjusting your reaction parameters, use the following logical workflow to identify the root cause of your catalyst's deactivation.
Diagnostic workflow for[RuCl(p-cymene)((S)-tolbinap)]Cl catalyst deactivation pathways.
Quantitative Deactivation Guide
Use this table to benchmark your experimental conditions against the known tolerance limits of the [RuCl(p-cymene)((S)-tolbinap)]Cl system.
| Poison / Deactivation Agent | Mechanism of Deactivation | Tolerance Limit | Mitigation Strategy |
| Oxygen (O₂) | Irreversible oxidation of the TolBINAP phosphine ligand to phosphine oxide. | < 5 ppm | Strict Schlenk techniques; Freeze-pump-thaw degassing of solvents. |
| Sulfur Compounds | Strong, irreversible coordination to the Ru(II) center[1]. | < 10 ppm | Pre-treat substrates via distillation or filtration over neutral alumina. |
| Primary Amines | Product inhibition via competitive binding to the active site[2]. | Substrate dependent | Add a weak acid (e.g., AcOH) to protonate the amine product. |
| Excess Halides (Cl⁻, I⁻) | Shifts equilibrium toward off-cycle anionic Ru complexes. | < 0.1 equiv | Use halide scavengers (e.g., AgSbF₆) if a cationic active species is required[3]. |
| Thermal Stress (>80 °C) | p-Cymene dissociation leading to inactive face-bridged Ru dimers[4]. | N/A | Maintain reaction temperatures between 25 °C and 60 °C. |
Frequently Asked Questions (FAQs)
Q1: My asymmetric hydrogenation starts rapidly but plateaus at 40-50% conversion. What is causing this? A: This is a classic symptom of [2]. In the hydrogenation of imines or certain functionalized ketones, the resulting chiral amine or alcohol can coordinate strongly to the ruthenium center, outcompeting the unreacted substrate. The strong coordination of heteroatoms poisons the catalyst, resulting in [3]. Causality & Solution: The amine product binds to the Ru center, blocking the vacant coordination site required for H₂ activation. To prevent this, run the reaction in the presence of a mild acid (like acetic acid) or use an acylating agent in situ to protect the amine as it forms, thereby [5].
Q2: How does trace oxygen specifically deactivate [RuCl(p-cymene)((S)-tolbinap)]Cl? A: Trace oxygen attacks the highly electron-rich di-p-tolylphosphino groups of the (S)-TolBINAP ligand, resulting in irreversible oxidation to phosphine oxide. Causality: The catalytic efficiency and enantioselectivity of this complex rely entirely on the rigid, C₂-symmetric chiral pocket created by the bidentate coordination of TolBINAP. Oxidation breaks this bidentate coordination, destroying the chiral environment and reducing the ruthenium center to an inactive state. The catalyst cannot be regenerated once the ligand is oxidized.
Q3: What is the role of the p-cymene ligand, and why does high temperature kill the reaction? A: The p-cymene is an η⁶-arene ligand that stabilizes the ruthenium(II) precursor. At excessively high temperatures (typically >80 °C), the p-cymene ligand can thermally decompose or dissociate from the metal center[1]. Causality: Once the stabilizing arene is lost, the highly unsaturated and reactive ruthenium species tends to aggregate. This leads to the facile formation of highly stable, but catalytically inactive, (e.g., Ru₂(μ-Cl)₃ entities)[4]. This aggregation is a well-documented for ruthenium complexes[6]. Furthermore, the loss of the arene ligand can also lead to species that promote unwanted double-bond instead of the desired hydrogenation[7].
Experimental Protocols: Self-Validating Workflows
To ensure trustworthy and reproducible results, follow this self-validating protocol for setting up an ultra-dry, oxygen-free reaction.
Protocol 1: Substrate Pre-treatment and Schlenk-Line Setup
Objective: Eliminate coordinating impurities (sulfur, moisture, trace amines) and oxygen before introducing the catalyst.
Step 1: Substrate Purification (Crucial Step)
-
Dissolve the ketone/imine substrate in a non-polar solvent (e.g., hexanes or DCM).
-
Pass the solution through a short pad of activated neutral alumina (Brockmann I) to strip away polar impurities, trace water, and sulfur-containing catalyst poisons.
-
Concentrate the purified substrate under reduced pressure.
Step 2: Solvent Degassing (Freeze-Pump-Thaw)
-
Transfer the reaction solvent (e.g., anhydrous methanol or dichloromethane) into a Schlenk flask.
-
Freeze the solvent completely using a liquid nitrogen bath.
-
Open the flask to high vacuum for 2-3 minutes to evacuate atmospheric gases (O₂).
-
Close the vacuum valve and allow the solvent to thaw in a warm water bath, releasing dissolved gases.
-
Repeat this cycle three times. Backfill with ultra-pure Argon or H₂ gas.
Step 3: Catalyst Activation (In Situ Generation)
-
Inside an argon-filled glovebox, weigh the required amount of [RuCl(p-cymene)((S)-tolbinap)]Cl (typically 0.1 to 1.0 mol%).
-
Transfer the catalyst to the Schlenk flask containing the degassed substrate and solvent.
-
Self-Validation Check: Observe the solution. It should remain a clear, distinct color (usually yellow/orange). A rapid shift to dark brown or black indicates the formation of "ruthenium black" (nanoparticles) due to thermal degradation or severe moisture/oxygen contamination[1]. If the solution turns black, halt the experiment; the catalyst is dead.
Step 4: Pressurization and Reaction
-
Purge the hydrogenation autoclave with Argon (3x), then with H₂ gas (3x).
-
Pressurize to the target H₂ pressure (e.g., 10-50 atm) and heat to the optimal temperature (typically 40-60 °C). Do not exceed 80 °C to prevent p-cymene dissociation[4].
References
-
Amoroso, D., Yap, G. P. A., & Fogg, D. E. "Deactivation of Ruthenium Metathesis Catalysts via Facile Formation of Face-Bridged Dimers." Organometallics, 2002. URL: [Link]
-
Engel, J., et al. "Loss and Reformation of Ruthenium Alkylidene: Connecting Olefin Metathesis, Catalyst Deactivation, Regeneration, and Isomerization." Journal of the American Chemical Society, 2017. URL: [Link]
-
Ji, Y., et al. "Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction." Catalysts, 2024. URL: [Link]
-
Patrick, B. O., Marcazzan, P., & James, B. R. "Amine Products and Catalyst Poisoning in the Homogeneous H2 Hydrogenation of Imines Catalyzed by the [Rh(COD)(PPh3)2]PF6 Precursor." Organometallics, 2003. URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Loss and Reformation of Ruthenium Alkylidene: Connecting Olefin Metathesis, Catalyst Deactivation, Regeneration, and Isomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalytic Optimization of [RuCl(p-cymene)((S)-tolbinap)]Cl
The Mechanic's Corner: Why Base Matters
The Core Issue: The complex [RuCl(p-cymene)((S)-tolbinap)]Cl is a precatalyst. In its supplied form, it is an 18-electron cationic species stabilized by the chloride and p-cymene ligands. It is chemically stable but catalytically dormant for hydrogenation until "activated."
The base serves two non-negotiable functions in this system:
-
HCl Scavenging: The formation of the active Ruthenium-Hydride (Ru-H) species releases HCl. Without a base, the equilibrium strongly favors the inactive chloride complex.
-
Induction of the Active Species:
-
For Hydrogenation (H₂ gas): The base facilitates the heterolytic cleavage of dihydrogen (H₂), replacing the Ru-Cl bond with a Ru-H bond.
-
For Transfer Hydrogenation (isopropanol): The base deprotonates the sacrificial alcohol, allowing the formation of a Ru-alkoxide intermediate which then undergoes
-hydride elimination to form the active Ru-H.
-
Visualization: Base-Mediated Activation Pathway
The following diagram illustrates the transition from the dormant precatalyst to the active cycle.
Caption: Figure 1. The activation cascade.[1] The base is the 'ignition switch' that converts the stable chloride salt into the reactive hydride species.
Troubleshooting Matrix: Diagnosing Base-Related Failures
This matrix addresses the most common user reports regarding this specific catalyst.
| Symptom | Probable Cause | Technical Explanation | Corrective Action |
| No Reaction (0% Conv.) | Insufficient Base | The Ru-Cl bond remains intact. The catalyst never enters the hydride cycle. | Ensure Base:Ru ratio is at least 1:1 (stoichiometric). For robust kinetics, use 2:1 to 5:1 . |
| No Reaction (0% Conv.) | Wet Base | Hygroscopic bases (e.g., old KOtBu) introduce water, which can decompose the sensitive Ru-H species or inhibit coordination. | Use sublimed grade KOtBu or freshly distilled Et₃N. Store bases in a glovebox. |
| Low Enantioselectivity (ee%) | Base-Catalyzed Racemization | Strong bases (KOtBu, KOH) can deprotonate the product (if it's a chiral ketone/alcohol) causing epimerization. | Switch to a weaker organic base like Triethylamine (Et₃N) or DABCO . Reduce reaction temperature.[2] |
| Low Enantioselectivity (ee%) | Background Reaction | In transfer hydrogenation, base alone might promote non-enantioselective reduction (Meerwein-Ponndorf-Verley). | Lower the Base:Catalyst ratio. Ensure the Ru-loading is sufficient to outcompete the background pathway. |
| Catalyst Decomposition (Black Precipitate) | Oxidative Stress | Bases can accelerate oxidation of phosphine ligands (TolBINAP) if trace oxygen is present. | Degas all solvents (freeze-pump-thaw x3) before adding the base. Add base last under Argon flow. |
Optimization Protocols: Screening the "Base Effect"
Do not assume one base fits all substrates. The electronic properties of (S)-TolBINAP (more electron-rich than standard BINAP) make it sensitive to the steric bulk and strength of the base.
Protocol A: Base Screening Workflow
Objective: Determine the optimal base for maximizing Activity (TON) and Selectivity (ee%).
-
Preparation: Prepare 4 reaction vials with substrate (1.0 mmol) and solvent (e.g., MeOH or TFE).
-
Catalyst Loading: Add [RuCl(p-cymene)((S)-tolbinap)]Cl (0.5 mol%, 5 mg).
-
Variable Base Addition:
-
Vial 1:None (Control - expect 0% conversion).
-
Vial 2:Et₃N (Weak/Organic) - 1.0 eq relative to Ru (0.005 mmol).
-
Vial 3:K₂CO₃ (Weak/Inorganic) - 1.0 eq relative to Ru.
-
Vial 4:KOtBu (Strong/Alkoxide) - 1.0 eq relative to Ru.
-
Note: If the substrate is a hydrochloride salt (e.g., amino ketone HCl), you must add 1.0 eq of base relative to the substrate first to neutralize it, plus the catalytic amount.
-
-
Reaction: Pressurize with H₂ (10–50 bar) or add H-donor. Stir at optimized Temp (usually 25–50°C).
-
Analysis: Analyze conversion and ee% by GC/HPLC.
Protocol B: Handling "Acidic" Substrates
If your substrate has acidic protons (e.g.,
-
Recommendation: Use Triethylamine (Et₃N) or Sodium Acetate (NaOAc) . These are strong enough to activate the Ru-Cl bond but too weak to deprotonate most organic substrates.
Frequently Asked Questions (FAQs)
Q1: Can I use this catalyst without any base? A: Generally, no . The chloride ligand is tightly bound. Without a base to scavenge the HCl formed during activation, the equilibrium prevents the formation of the active Ru-hydride. Exception: If you are using the complex in a reaction where the solvent or substrate acts as a base (rare) or if you use the pre-formed hydride form (e.g., RuH(BH4)(TolBINAP)).
Q2: Why use (S)-TolBINAP instead of standard (S)-BINAP? A: The p-tolyl groups on the phosphine make the ligand more electron-rich and slightly more sterically demanding. This often results in higher enantioselectivity and stability for specific substrates, particularly in the hydrogenation of functionalized ketones and olefins. The electronic boost helps stabilize the cationic transition states.
Q3: I see a color change from orange to dark brown upon adding base. Is my catalyst dead? A: Not necessarily. The precursor [RuCl(p-cymene)((S)-tolbinap)]Cl is usually orange/red. Upon adding a base like KOtBu in isopropanol, the formation of the Ru-hydride species often results in a color shift to dark red or brown. However, if it turns black and precipitates, you likely have Ru-particle formation (decomposition) due to oxygen ingress.
Q4: Is the p-cymene ligand lost during the reaction? A: It depends on the conditions. In Transfer Hydrogenation , the p-cymene often remains coordinated. In high-pressure Hydrogenation (H₂) , the p-cymene can be displaced to open coordination sites, or the cycle proceeds through an outer-sphere mechanism where it stays attached. For this specific precursor, the p-cymene is robust, but harsh conditions (>60°C, strong base) can facilitate its loss, which might actually be necessary for certain substrates (like bulky olefins) to coordinate.
References & Authority
-
Takasago International Corporation. Technical Note: Ru-Catalyzed Asymmetric Hydrogenation.[3][4] (The primary manufacturer of TolBINAP ligands).
-
Noyori, R., & Ohkuma, T. (2001). Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Enantioselective Hydrogenation of Ketones. Angewandte Chemie International Edition. (Foundational work on Ru-BINAP mechanisms).
-
Sigma-Aldrich (Merck). Product Specification: Chlororuthenium(II) chloride.
-
Mashima, K., Kusano, K., Sato, N., Matsumura, Y., Nozaki, K., Kumobayashi, H., Sayo, N., Hori, Y., Ishizaki, T., Akutagawa, S., & Takaya, H. (1994). Cationic BINAP-Ru(II) Halide Complexes: Highly Efficient Catalysts for Stereoselective Asymmetric Hydrogenation of alpha- and beta-Functionalized Ketones. Journal of Organic Chemistry. (Detailed mechanism on cationic Ru-BINAP activation).
Sources
Troubleshooting Guide: Maintaining High Efficiency with Reduced [RuCl(p-cymene)((S)-tolbinap)]Cl Loading
Sources
- 1. Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes | MDPI [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 4. Sci-Hub. A Class of Ruthenium(II) Catalyst for Asymmetric Transfer Hydrogenations of Ketones / Journal of the American Chemical Society, 2005 [sci-hub.jp]
- 5. (R)-RuCl[(p-cymene)(BINAP)]Cl | 145926-28-9 | Benchchem [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Modern Methods for Asymmetric Hydrogenation of Ketones [organic-chemistry.org]
- 9. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ethz.ch [ethz.ch]
Technical Support Center: Air-Sensitive Ruthenium Catalysts
Status: Online Operator: Senior Application Scientist Ticket ID: RU-CAT-001 Subject: Troubleshooting Stability, Activity, and Handling of Ru-Complexes
Triage Desk: Quick Diagnostic
Before proceeding to deep troubleshooting, compare your observation with these known failure modes.
| Observation | Probable Cause | Immediate Action |
| Color Change (Purple | Oxidative decomposition; formation of RuO | Stop. Catalyst is likely dead. Check solvent purity. |
| No Reaction (Start) | Poisoning (O | Verify activation base (if needed) and substrate purity. |
| Reaction Stalls (Mid-run) | Catalyst death (thermal/oxidative) or product inhibition. | Add second catalyst portion; check for coordinating byproducts. |
| Isomerization (e.g., alkene migration) | Formation of Ru-hydride species (often from alcohol solvents or decomposition).[1] | Add benzoquinone (10 mol%) or switch solvent. |
Module 1: Catalyst Life Support (Storage & Handling)
Q: My Grubbs II catalyst turned from brick-red to dark brown in the glovebox. Is it still active?
A: Likely compromised. While Ru(II) precatalysts (e.g., Grubbs, Hoveyda-Grubbs) are arguably "air-tolerant" in solid state, they are not air-stable indefinitely. The color change indicates surface oxidation or phosphine dissociation followed by decomposition.
-
The Test: Dissolve a small amount (~5 mg) in dry CD
Cl and run a H NMR.-
Alive: Sharp alkylidene proton signal at
19.0–20.0 ppm . -
Dead: Absence of downfield signal; appearance of broad hydride peaks (
-5 to -15 ppm) or paramagnetic broadening.
-
Q: Can I weigh these catalysts in air?
A: For qualitative work, yes; for kinetics/manufacturing, no. Solid-state Grubbs catalysts can survive air exposure for minutes to hours. However, moisture initiates slow hydrolysis of the metal-ligand bonds.
-
Best Practice: Weigh in a glovebox.
-
Alternative: If a glovebox is unavailable, tare a Schlenk flask with a septum, purge with Argon, and add the solid quickly through the open neck against a positive flow of inert gas (see Protocol A).
Q: How sensitive are these catalysts to solvent stabilizers like BHT?
A: Highly Sensitive. Stabilizers in THF (BHT) or chloroform (ethanol/amylene) can coordinate to the open coordination site of the Ru center, effectively poisoning the catalyst or altering its initiation rate.
-
Rule: Always use inhibitor-free, anhydrous solvents .
-
Verification: Check solvent water content. For Ru-catalyzed metathesis, water must be <15 ppm .
Module 2: Reaction Troubleshooting (Activity & Selectivity)
Q: My hydrogenation using Ru-MACHO failed completely. The conditions are standard (H , solvent). What is wrong?
A: Did you add the base? Unlike Grubbs catalysts, Ru-MACHO and many PN3P pincer complexes are precatalysts. They require activation by a strong base (typically KOtBu or NaOMe, 1-2 equivalents relative to Ru) to deprotonate the amine/pincer arm and form the active catalytic species.
-
Mechanism: The base generates the coordinatively unsaturated species that activates H
via metal-ligand cooperation. -
Troubleshoot: Ensure base is dry and added inside the glovebox/inert atmosphere.
Q: I am seeing double bond migration (isomerization) instead of metathesis. Why?
A: Ruthenium Hydride Formation. Decomposed Ru species or reaction with alcoholic solvents can generate Ru-H species, which are potent isomerization catalysts.
-
Prevention:
-
Solvent Switch: Avoid primary alcohols if possible; use DCM or Toluene.
-
Additives: Add 1,4-benzoquinone (10 mol%) or tricyclohexylphosphine oxide to scavenge Ru-hydrides.
-
Temperature: Lower the reaction temperature. Isomerization often has a higher activation energy than metathesis.
-
Q: The reaction starts fast but dies at 50% conversion. Adding more catalyst doesn't help.
A: Product Inhibition or "On-Cycle" Death. If adding fresh catalyst doesn't restart the reaction, the issue is likely a poison generated during the reaction (e.g., a coordinating pyridine or amine functionality in the product).
-
Solution:
-
Protect coordinating functional groups (e.g., turn amines into ammonium salts or carbamates).
-
Use a Lewis Acid additive (e.g., Ti(OiPr)
) to bind the interfering group.
-
Module 3: Post-Reaction Clean-up (Residue Removal)
Q: How do I get the Ru residue (<10 ppm) out of my pharmaceutical intermediate?
A: Oxidation and Scavenging.
Ruthenium residues are often lipophilic and trail through silica columns. You must convert them into insoluble RuO
Comparative Removal Strategies:
| Method | Efficiency | Protocol Note |
| Silica Gel | Low (<50% removal) | Only removes bulk decomposition; poor for active catalyst. |
| Activated Carbon | Medium | Requires high surface area carbon; stir overnight. |
| Isocyanide Scavengers | High (<5 ppm) | Use resin-bound isocyanides (e.g., SiliaMetS). |
| H | Very High (<1 ppm) | Oxidizes Ru to insoluble RuO |
Experimental Protocols
Protocol A: The "Schlenk Add" (Solids without Glovebox)
For adding air-sensitive catalyst to a reaction flask.
-
Prepare: Weigh catalyst in a small glass vial or weighing boat.
-
Flow: Open the reaction flask (Schlenk flask) sidearm to the inert gas line. Increase gas flow to a vigorous "hiss".
-
Open: Remove the septum/stopper from the flask neck.
-
Transfer: Quickly dump the solid catalyst into the flask.
-
Close: Immediately replace the septum.
-
Purge: Reduce gas flow to normal. Cycle vacuum/inert gas 3 times (carefully, to avoid sucking up powder) or purge via needle for 5 mins.
Protocol B: Oxidative Ru Removal (H O Method)
Standard for Grubbs residue removal.
-
Quench: Upon reaction completion, dilute mixture with wet diethyl ether or EtOAc.
-
Oxidize: Add 5 equivalents (relative to catalyst) of DMSO or triphenylphosphine oxide (optional, to break complexes).
-
Wash: Add excess 15% aq. H
O (approx 1 mL per 10 mg catalyst). -
Stir: Vigorously stir for 20 minutes. Color should change from brown/red to pale yellow/clear (organic layer) and black precipitate (aqueous/interface).
-
Filter: Separate layers. Filter organic layer through a pad of Celite/Silica.
Visual Troubleshooting Guides
Figure 1: Catalyst Activity Troubleshooting Logic
Caption: Decision tree for diagnosing Ruthenium catalyst failure based on visual and spectroscopic evidence.
Figure 2: Schlenk Line Workflow for Ru Catalyst Addition
Caption: Step-by-step workflow for handling air-sensitive Ru catalysts on a Schlenk line.
References
-
Vougioukalakis, G. C., & Grubbs, R. H. (2010). Ruthenium-Based Heterocyclic Carbene-Coordinated Olefin Metathesis Catalysts. Chemical Reviews. Link
-
Gallagher, W. P., et al. (2016). Scalable Methods for the Removal of Ruthenium Impurities from Metathesis Reaction Mixtures. Organic Process Research & Development. Link
-
Schlenk Line Survival Guide. Cycling onto the Schlenk line. Link
-
BenchChem Technical Support. Common issues with air-sensitive ruthenium catalysts. Link
-
Hong, S. H., et al. (2007). Decomposition of Grubbs Catalysts and Its Impact on Isomerization. Journal of the American Chemical Society.[2][3][4] Link
Sources
Technical Support Center: Purification of Products from [RuCl(p-cymene)((S)-tolbinap)]Cl Reactions
Welcome to the technical support center for the purification of products from reactions catalyzed by [RuCl(p-cymene)((S)-tolbinap)]Cl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to navigate the complexities of purifying products from these sensitive catalytic systems.
I. Understanding the Challenge: The Nature of Ruthenium Catalysis
The catalyst [RuCl(p-cymene)((S)-tolbinap)]Cl is a highly effective pre-catalyst for asymmetric transfer hydrogenation (ATH) and other related transformations, enabling the synthesis of chiral molecules with high enantiomeric purity.[1][2] However, the purification of the desired product from the reaction mixture can be challenging due to the presence of the ruthenium catalyst and its byproducts. These residual ruthenium species can be problematic, potentially causing product decomposition, coloration, and toxicity, which is a critical concern in pharmaceutical applications.[3][4] The International Conference on Harmonisation (ICH) has set a strict limit of 10 ppm for residual ruthenium in pharmaceutical products.[4] This guide will provide practical strategies to effectively remove these impurities and obtain a high-purity product.
Frequently Asked Questions (FAQs) - General Concepts
Q1: What are the common impurities in a [RuCl(p-cymene)((S)-tolbinap)]Cl catalyzed reaction?
A1: Besides the unreacted starting materials and the desired product, the primary impurities are the ruthenium catalyst itself and various ruthenium-containing byproducts formed during the reaction. The exact nature of these byproducts can vary depending on the reaction conditions, but they are often colored and can be difficult to separate from the product.[3]
Q2: Why is complete removal of the ruthenium catalyst important?
A2: Residual ruthenium can:
-
Interfere with downstream reactions: The catalyst can remain active and cause unwanted side reactions in subsequent synthetic steps.
-
Compromise product stability: Ruthenium species can promote degradation or isomerization of the final product over time.[3][4]
-
Introduce toxicity: For pharmaceutical applications, stringent limits on heavy metal impurities are in place due to their potential toxicity.[4][5]
-
Discolor the final product: Ruthenium complexes are often highly colored, which can be undesirable in the final product.[3]
Q3: What factors should I consider when choosing a purification strategy?
A3: The optimal purification method depends on several factors:
-
Nature of the product: Its solubility, stability, and physical state (solid or oil) will dictate the most suitable techniques.
-
Scale of the reaction: Methods that are practical on a lab scale may not be scalable for industrial production.
-
Required purity level: The stringency of the purity requirements, especially for pharmaceutical applications, will influence the choice and combination of purification methods.
-
Properties of the catalyst and its byproducts: Understanding their solubility and reactivity can aid in designing an effective removal strategy.
II. Troubleshooting Guide: Common Purification Issues and Solutions
This section addresses specific problems you might encounter during the purification process and provides actionable solutions.
| Problem | Possible Causes | Solutions & Explanations |
| Colored Impurities in the Final Product | Residual ruthenium catalyst or byproducts. | 1. Adsorption: Treat the crude product solution with an adsorbent like activated carbon or silica gel.[5] These materials have a high surface area and can effectively adsorb the colored ruthenium species. Start with a small amount (e.g., 5-10 wt% relative to the product) and increase if necessary. 2. Metal Scavengers: Use commercially available metal scavengers, which are functionalized materials with a high affinity for specific metals like ruthenium.[5] These can be more selective than activated carbon and may result in less product loss. |
| Low Product Recovery After Purification | 1. Product Adsorption: The desired product may be adsorbing to the purification medium (e.g., silica gel, activated carbon).[5] 2. Co-precipitation/Crystallization: The product might be co-precipitating with the catalyst or impurities. | 1. Optimize Adsorbent Amount: Use the minimum amount of adsorbent necessary for effective color removal. 2. Thorough Washing: After filtration, wash the adsorbent thoroughly with a suitable solvent to recover any adsorbed product.[5] 3. Solvent Selection for Crystallization: Choose a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain in solution.[6] |
| Difficulty in Removing the Catalyst by Column Chromatography | The ruthenium complexes may have similar polarity to the product, leading to co-elution. | 1. Use of Scavengers Before Chromatography: Treat the crude mixture with a ruthenium scavenger to form a more polar complex that will bind more strongly to the silica gel.[7][8] 2. Gradient Elution: Employ a carefully optimized solvent gradient to improve the separation between the product and the ruthenium species. 3. Alternative Stationary Phases: Consider using a different stationary phase, such as alumina, which may have different selectivity for the ruthenium complexes.[4] |
| Product is an Oil and Cannot be Recrystallized | The product does not readily form a crystalline solid. | 1. Column Chromatography: This is the most common method for purifying oils. 2. Aqueous Extraction: If the product is soluble in an organic solvent and the ruthenium byproducts have some aqueous solubility, a simple liquid-liquid extraction can be effective in reducing the ruthenium content.[3] 3. Distillation: If the product is volatile and thermally stable, distillation under reduced pressure can be a viable purification method. |
Visualizing the Decision-Making Process
The following diagram illustrates a general workflow for selecting a purification strategy.
Caption: A decision-making workflow for purifying products from ruthenium-catalyzed reactions.
III. Detailed Experimental Protocols
Here are step-by-step protocols for common purification techniques.
Protocol 1: Purification by Column Chromatography
This is a widely applicable method for separating the product from the ruthenium catalyst and other impurities.
Materials:
-
Crude reaction mixture
-
Silica gel (or other suitable stationary phase)
-
Appropriate solvent system (e.g., hexanes/ethyl acetate)
-
Chromatography column and accessories
Procedure:
-
Concentrate the Reaction Mixture: After the reaction is complete, remove the solvent under reduced pressure to obtain the crude product.
-
Prepare the Column: Pack a chromatography column with silica gel using the chosen eluent.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the Column: Run the column with the chosen solvent system, collecting fractions.
-
Monitor the Fractions: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification by Recrystallization
This method is ideal for purifying solid products.[6][9][10][11]
Materials:
-
Crude solid product
-
A suitable recrystallization solvent or solvent pair
Procedure:
-
Solvent Selection: Choose a solvent in which the product is highly soluble at elevated temperatures but sparingly soluble at room temperature.[6]
-
Dissolve the Crude Product: In a flask, add the minimum amount of hot solvent to the crude product until it is completely dissolved.[9]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Pure crystals of the product should form. Further cooling in an ice bath can maximize the yield.[9]
-
Collect the Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.[9]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 3: Ruthenium Removal with Activated Carbon
This protocol is useful for removing colored ruthenium impurities.[5]
Materials:
-
Crude product solution
-
Activated carbon powder
-
Filter aid (e.g., Celite®)
Procedure:
-
Add Activated Carbon: To the solution of the crude product, add activated carbon (typically 5-10 wt% relative to the theoretical product weight).[5]
-
Stir: Stir the mixture at room temperature for a specified time (e.g., 1-2 hours). The solution should become colorless or significantly lighter.
-
Filter: Filter the mixture through a pad of filter aid (e.g., Celite®) to remove the activated carbon.
-
Wash: Wash the filter cake with fresh solvent to recover any adsorbed product.
-
Concentrate: Combine the filtrate and washings and remove the solvent under reduced pressure.
Visualizing the Purification Workflow
Caption: A general workflow for the purification of products from catalytic reactions.
IV. References
-
Benchchem. (n.d.). Technical Support Center: Catalysis with Ru(NO)(NO₃)₃ Derived Catalysts. Retrieved from
-
Benchchem. (n.d.). Technical Support Center: Purification Strategies for Catalyst Residue Removal. Retrieved from
-
Hong, S. H. (2010). Efficient Removal of Ruthenium Byproducts from Olefin Metathesis Products by Simple Aqueous Extraction. PMC. Retrieved from
-
Jo, H., & Hong, S. H. (2018). Heterogeneous Removal of Water-Soluble Ruthenium Olefin Metathesis Catalyst from Aqueous Media Via Host-Guest Interaction. PMC. Retrieved from
-
Galan, B. R., Kalbarczyk, K. P., Szczepankiewicz, S., Keister, J. B., & Diver, S. T. (2007). A Rapid and Simple Cleanup Procedure for Metathesis Reactions. Organic Letters, 9(7), 1203–1206. Retrieved from
-
Paquette, L. A., & Maynard, G. D. (2000). A Convenient Method for the Efficient Removal of Ruthenium By-Products Generated During Olefin Metathesis Reactions. ResearchGate. Retrieved from
-
Choi, E., Lee, C., Na, Y., & Chang, S. (2002). [RuCl2(p-cymene)]2 on Carbon: An Efficient, Selective, Reusable, and Environmentally Versatile Heterogeneous Catalyst. Organic Chemistry Portal. Retrieved from
-
Kanto Kagaku. (n.d.). Asymmetric Transfer Hydrogenation Catalysts. Retrieved from
-
University of Toronto. (n.d.). Experiment 2: Recrystallization. Retrieved from
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from
-
University of California, Davis. (n.d.). Recrystallization and Crystallization. Retrieved from
-
Chem-Impex. (n.d.). [RuCl(p-cymene)((R)-tolbinap)]Cl. Retrieved from
-
ChemScene. (n.d.). (R)-RuCl[(p-cymene)(BINAP)]Cl. Retrieved from
-
ACS Publications. (2016). Scalable Methods for the Removal of Ruthenium Impurities from Metathesis Reaction Mixtures. Organic Process Research & Development. Retrieved from
-
Sigma-Aldrich. (n.d.). Asymmetric Transfer Hydrogenation. Retrieved from
-
PureSynth. (n.d.). [Rucl(P-Cymene)((S)-Tolbinap)]Cl. Retrieved from
-
Chem-Impex. (n.d.). [RuCl(p-cymene)((S)-binap)]Cl. Retrieved from
-
AKSci. (n.d.). 228120-95-4 [RuCl(p-cymene)((S)-tolbinap)]Cl. Retrieved from
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Efficient Removal of Ruthenium Byproducts from Olefin Metathesis Products by Simple Aqueous Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heterogeneous Removal of Water-Soluble Ruthenium Olefin Metathesis Catalyst from Aqueous Media Via Host-Guest Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mt.com [mt.com]
- 7. A Rapid and Simple Cleanup Procedure for Metathesis Reactions [organic-chemistry.org]
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- 9. athabascau.ca [athabascau.ca]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. scs.illinois.edu [scs.illinois.edu]
Validation & Comparative
Mechanistic Guide: [RuCl(p-cymene)((S)-tolbinap)]Cl in Asymmetric Catalysis
[1]
Executive Summary & Catalyst Profile
[RuCl(p-cymene)((S)-tolbinap)]Cl is a cationic Ruthenium(II) "half-sandwich" complex featuring the chiral diphosphine ligand (S)-TolBINAP .[1] It serves as a robust precatalyst for the asymmetric hydrogenation (AH) of functionalized ketones (e.g.,
Unlike neutral species such as Ru(OAc)2(TolBINAP), this cationic complex is pre-activated for substrate coordination, often bypassing the induction periods associated with carboxylate displacement. Its primary advantage over the parent BINAP system lies in the p-tolyl substituents on the phosphine, which significantly enhance solubility in organic solvents without compromising enantioselectivity.
Technical Specifications
| Feature | Detail |
| Formula | |
| Geometry | Pseudo-octahedral (Three-legged piano stool) |
| Ligand | (S)-TolBINAP : 2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl |
| Role | Precatalyst (Generates active solvated species in situ) |
| Key Substrates |
Mechanistic Architecture
The catalytic utility of this complex relies on the lability of the
The Cationic Hydrogenation Pathway (Inner-Sphere)
For functionalized ketones (e.g., methyl acetoacetate), the reaction proceeds via a chelation-controlled mechanism .
-
Precatalyst Activation: The p-cymene ligand is displaced by the solvent (S) (typically MeOH or EtOH), generating the active solvated species
.[1] -
Substrate Coordination: The
-keto ester coordinates to the Ru center in a bidentate fashion (via the ketone and ester carbonyls), displacing solvent molecules. This chelation creates a rigid chiral environment.[1] -
Heterolytic H2 Cleavage: Hydrogen undergoes heterolytic cleavage (often assisted by a solvent molecule or the counter-ion), forming a Ru-hydride species and releasing a proton.
-
Hydride Transfer: The hydride is transferred to the Re- or Si-face of the coordinated ketone (dictated by the TolBINAP quadrant blocking), determining the stereochemistry.
-
Product Release: Protonation of the alkoxide intermediate releases the chiral hydroxy ester and regenerates the cationic active species.
Figure 1: The activation and catalytic cycle for the asymmetric hydrogenation of
Comparative Performance Guide
This section compares TolBINAP against the industry-standard BINAP and the sterically demanding XylBINAP within the context of Ruthenium-catalyzed hydrogenation.[1]
Performance Matrix
| Metric | (S)-BINAP | (S)-TolBINAP | (S)-XylBINAP |
| Electronic Character | Neutral P-Phenyl rings | Electron-rich P-Tolyl rings | Electron-rich, Sterically bulkier |
| Solubility (MeOH) | Moderate | High | High |
| Dihedral Angle ( | ~74° | ~74° (Similar bite angle) | ~75-77° |
| >98% (Standard) | 97-99% (Comparable) | >99% (Often superior) | |
| Reaction Rate (TOF) | High | High | Moderate (Steric hindrance) |
| Cost | Baseline | Moderate Premium | High Premium |
Why Choose TolBINAP?
-
Solubility-Driven Kinetics: The primary justification for selecting [RuCl(p-cymene)(TolBINAP)]Cl over the BINAP analogue is solubility .[1] In concentrated industrial processes, BINAP complexes can precipitate, causing heterogeneous behavior or reactor fouling. The methyl groups on the TolBINAP phenyl rings disrupt crystal packing, ensuring the catalyst remains homogeneous.
-
Electronic Tuning: The p-methyl group is weakly electron-donating.[1] This increases the electron density on the Ruthenium center, which can facilitate the oxidative addition of
(or heterolytic cleavage), potentially increasing turnover frequency (TOF) for difficult substrates. -
Steric Profile: The steric bulk is virtually identical to BINAP at the metal center (remote methyls), preserving the excellent enantioselectivity profile established by the BINAP scaffold.
Experimental Protocols
Protocol A: Synthesis of [RuCl(p-cymene)((S)-tolbinap)]Cl
This protocol generates the cationic precatalyst from the neutral dimer.[1]
Reagents:
Procedure:
-
Charge: In a Schlenk flask under Argon, combine
(306 mg, 0.5 mmol) and (S)-TolBINAP (678 mg, 1.0 mmol). -
Solvate: Add degassed Ethanol (15 mL).
-
Reflux: Heat the suspension to reflux (approx. 78°C) for 2–4 hours. The mixture will clarify as the orange/brown cationic species forms.
-
Isolation: Cool to room temperature. Remove solvent in vacuo to approx. 2-3 mL.[1] Add diethyl ether to precipitate the complex.[4]
-
Filtration: Filter the orange solid under inert atmosphere, wash with pentane/ether, and dry under high vacuum.
Protocol B: Asymmetric Hydrogenation of Methyl Acetoacetate
Standard validation reaction.
Conditions:
-
Substrate: Methyl acetoacetate (1.0 M in MeOH)
-
Catalyst Loading: S/C = 1000–2000
-
Pressure: 10–30 bar
-
Temp: 50–60°C
Workflow:
-
Preparation: In a glovebox, dissolve [RuCl(p-cymene)((S)-tolbinap)]Cl (4.9 mg, 0.005 mmol) in degassed MeOH (2 mL).
-
Substrate Addition: Add Methyl acetoacetate (1.16 g, 10 mmol) to a stainless steel autoclave vessel. Add the catalyst solution. Dilute to total volume 10 mL with MeOH.
-
Purge: Seal autoclave. Purge 3x with
(5 bar) to remove air. -
Reaction: Pressurize to 30 bar
. Heat to 60°C with vigorous stirring (>800 rpm) to eliminate mass transfer limitations. -
Workup: After 4–12 hours (check H2 uptake), cool and vent. Analyze conversion via GC/NMR and enantioselectivity via Chiral GC (e.g., Cyclodex-B column).
Troubleshooting & Optimization
-
Low Conversion:
-
Low Enantioselectivity:
-
Induction Period:
References
-
Noyori, R., et al. "Asymmetric hydrogenation of beta-keto carboxylic esters." Journal of the American Chemical Society, 1987, 109(19), 5856–5858. Link[1]
-
Takasago International Corp. "Ruthenium-Phosphine Complexes for Asymmetric Hydrogenation."[1] Technical Brochure. Link
-
Mashima, K., Kusano, K., Sato, N., Matsumura, Y., Nozaki, K., Kumobayashi, H., Sayo, N., Hori, Y., Ishizaki, T., Akutagawa, S., & Takaya, H. "Cationic BINAP-Ru(II) Halide Complexes: Highly Efficient Catalysts for Stereoselective Asymmetric Hydrogenation." Journal of Organic Chemistry, 1994, 59(11), 3064–3076. Link[1]
-
Bernas, H., et al. "Hydrogenation of geraniol using ruthenium–BINAP catalysts."[6] Catalysis Science & Technology, 2012, 2, 1901-1907.[6] Link
-
Kitamura, M., Tokunaga, M., Ohkuma, T., & Noyori, R. "Asymmetric hydrogenation of 3-oxo carboxylates using BINAP-ruthenium complexes." Organic Syntheses, 1993, 71, 1. Link
Sources
- 1. (S)-RuCl (p-cymene)(T-BINAP) Cl 228120-95-4 [sigmaaldrich.com]
- 2. resources.strem.com [resources.strem.com]
- 3. pure-synth.com [pure-synth.com]
- 4. Synthesis, Characterization, HSA/DNA Binding, and Cytotoxic Activity of [RuCl2(η6-p-cymene)(bph-κN)] Complex [mdpi.com]
- 5. ethz.ch [ethz.ch]
- 6. research.abo.fi [research.abo.fi]
A Comparative Kinetic Analysis of [RuCl(p-cymene)((S)-tolbinap)]Cl in Asymmetric Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the quest for efficient, selective, and robust catalysts is paramount. The enantioselective hydrogenation of prochiral ketones and olefins represents a cornerstone transformation, delivering chiral alcohols and alkanes that are pivotal building blocks in the pharmaceutical and fine chemical industries. Among the arsenal of catalysts developed for this purpose, ruthenium complexes bearing chiral phosphine ligands have garnered significant attention. This guide provides an in-depth kinetic analysis of the commercially available and widely utilized catalyst, [RuCl(p-cymene)((S)-tolbinap)]Cl, and objectively compares its performance against other relevant ruthenium-based systems. By delving into the mechanistic nuances and presenting supporting experimental data, this document aims to equip researchers with the critical insights needed to make informed decisions in catalyst selection and process optimization.
The Central Role of Ruthenium-Based Catalysts in Asymmetric Hydrogenation
Ruthenium catalysts, particularly those featuring atropisomeric biaryl phosphine ligands like BINAP and its derivatives (e.g., TolBINAP, XylBINAP), have proven to be exceptionally effective for the asymmetric hydrogenation of a broad spectrum of substrates.[1] The general structure of the [RuCl(p-cymene)(diphosphine)]Cl class of catalysts offers a modular design, allowing for fine-tuning of steric and electronic properties through modifications of the diphosphine ligand.[1] The p-cymene ligand serves as a stable η⁶-arene cap, while the chiral diphosphine, in this case, (S)-TolBINAP, imparts the crucial enantiocontrol.
The mechanism of hydrogenation with these catalysts, particularly for ketones, is often described as a "metal-ligand bifunctional" mechanism.[2][3] This model posits a concerted transfer of a hydride from the ruthenium center and a proton from a coordinated amine ligand (often added as a co-catalyst or formed in situ) to the carbonyl group of the substrate via a six-membered transition state.[2][3] This outer-sphere mechanism, where the substrate does not directly coordinate to the metal center, is a key feature of many highly efficient Ru(II)-diamine-diphosphine systems.[2][3] However, for certain substrates, particularly functionalized olefins, an inner-sphere mechanism involving substrate coordination to the metal is operative.[4]
Kinetic Profile of [RuCl(p-cymene)((S)-tolbinap)]Cl: A Detailed Examination
A thorough kinetic analysis is indispensable for understanding a catalyst's efficiency, optimizing reaction conditions, and scaling up a process. The performance of [RuCl(p-cymene)((S)-tolbinap)]Cl is influenced by several key parameters:
-
Substrate Scope: This catalyst has demonstrated high efficiency in the asymmetric hydrogenation of various functionalized ketones and olefins.[5]
-
Influence of Base: For the hydrogenation of ketones, the addition of a base, such as potassium tert-butoxide, is often crucial. The base facilitates the formation of the active ruthenium hydride species. Kinetic studies on related systems have shown that the reaction rate can initially increase with base concentration, but an excess can be detrimental.[2][3]
-
Hydrogen Pressure: The effect of hydrogen pressure on the reaction rate can be complex and dependent on the presence or absence of a base. In some Ru-TolBINAP/diamine systems, the rate is independent of H₂ pressure without a base, but becomes pressure-dependent in its presence.[3]
-
Solvent Effects: The choice of solvent can significantly impact both the rate and enantioselectivity of the reaction. Protic solvents like isopropanol are commonly used and can also serve as a hydrogen source in transfer hydrogenation.[6]
Below is a generalized experimental protocol for conducting a kinetic analysis of the asymmetric hydrogenation of a model substrate, such as acetophenone, using [RuCl(p-cymene)((S)-tolbinap)]Cl.
Experimental Protocol: Kinetic Analysis of Acetophenone Hydrogenation
Objective: To determine the initial reaction rate and enantiomeric excess as a function of substrate concentration, catalyst loading, hydrogen pressure, and temperature.
Materials:
-
[RuCl(p-cymene)((S)-tolbinap)]Cl
-
Acetophenone (freshly distilled)
-
Anhydrous isopropanol (i-PrOH)
-
Potassium tert-butoxide (t-BuOK)
-
High-purity hydrogen gas
-
Internal standard (e.g., dodecane)
-
Anhydrous toluene (for stock solutions)
Equipment:
-
High-pressure autoclave equipped with a magnetic stirrer, temperature probe, and gas inlet.
-
Schlenk line for inert atmosphere manipulations.
-
Gas chromatograph (GC) with a chiral column (e.g., Chirasil-DEX CB) for determining conversion and enantiomeric excess.
-
Microsyringes for sampling.
Procedure:
-
Catalyst Stock Solution Preparation: In a glovebox or under an inert atmosphere, prepare a stock solution of [RuCl(p-cymene)((S)-tolbinap)]Cl in anhydrous toluene.
-
Reaction Setup:
-
To the autoclave reactor, previously dried and purged with argon, add a defined amount of acetophenone and the internal standard.
-
Add anhydrous isopropanol. .
-
Add the required amount of t-BuOK solution in isopropanol.
-
-
Catalyst Injection and Reaction Initiation:
-
Seal the autoclave and purge several times with hydrogen gas.
-
Pressurize the reactor to the desired hydrogen pressure.
-
Heat the reactor to the set temperature while stirring.
-
Inject the catalyst stock solution via a syringe to initiate the reaction (t=0).
-
-
Reaction Monitoring:
-
At timed intervals, withdraw aliquots of the reaction mixture using a syringe.
-
Immediately quench the reaction by diluting the aliquot with a suitable solvent (e.g., ethyl acetate) and passing it through a short plug of silica gel to remove the catalyst.
-
-
Analysis:
-
Analyze the quenched samples by chiral GC to determine the conversion of acetophenone and the enantiomeric excess (ee) of the 1-phenylethanol product.
-
-
Data Analysis:
-
Plot the concentration of the product versus time to determine the initial reaction rate.
-
Repeat the experiment by varying one parameter at a time (e.g., substrate concentration, H₂ pressure) to determine the reaction order with respect to each component.
-
Performance Comparison: [RuCl(p-cymene)((S)-tolbinap)]Cl vs. Alternative Catalysts
A direct, side-by-side comparison of catalysts is most meaningful when conducted under identical conditions. While such comprehensive data is not always available in the literature, we can draw valuable insights by comparing reported performances for the asymmetric hydrogenation of a benchmark substrate like acetophenone.
| Catalyst | Ligand(s) | Substrate | S/C Ratio | H₂ Pressure (atm) | Temp. (°C) | Time (h) | Conversion (%) | ee (%) | Reference |
| [RuCl(p-cymene)((S)-tolbinap)]Cl (with DPEN) | (S)-TolBINAP, (S,S)-DPEN | Acetophenone | 2,400,000 | 45 | 30 | 48 | Quantitative | 80 (R) | [7] |
| [RuCl(p-cymene)((S)-binap)]Cl (with DPEN) | (S)-BINAP, (S,S)-DPEN | Acetophenone | - | - | - | - | - | 82 (R) | [3] |
| [RuCl(p-cymene)((S)-xylbinap)]Cl (with DAIPEN) | (S)-XylBINAP, (R)-DAIPEN | Acetophenone | - | - | - | - | - | >99 (R) | [7] |
| Ru(OAc)₂( (S)-H8-BINAP) | (S)-H₈-BINAP | Methyl Acetoacetate | 10,000 | 40 | 40 | - | >95 | >97 | [8] (for a β-keto ester, not acetophenone) |
| [RuCl((R,R)-TsDPEN)(p-cymene)] (Transfer Hydrogenation) | (R,R)-TsDPEN | Acetophenone | 200 | N/A (HCOOH/NEt₃) | 28 | 0.17 | >98 | 97 (R) | [6] |
Analysis of Comparative Data:
-
Turnover Number and Frequency: The [RuCl(p-cymene)((S)-tolbinap)]Cl system, when combined with a diamine ligand like DPEN, can achieve exceptionally high turnover numbers (TON) and turnover frequencies (TOF), indicating very high catalytic activity.[7]
-
Enantioselectivity: While the TolBINAP system provides good enantioselectivity (80% ee for acetophenone), other ligand systems such as XylBINAP can achieve even higher levels of stereocontrol (>99% ee).[7] This highlights the critical role of the diphosphine ligand's steric and electronic properties in determining enantioselectivity. The substitution on the phenyl rings of the phosphine (methyl in TolBINAP vs. dimethyl in XylBINAP) significantly influences the chiral pocket of the catalyst.
-
Alternative Systems: For certain substrates like β-keto esters, catalysts such as Ru(OAc)₂( (S)-H8-BINAP) show excellent performance.[8] For transfer hydrogenation, which avoids the use of high-pressure hydrogen gas, Noyori-type catalysts like [RuCl((R,R)-TsDPEN)(p-cymene)] are highly effective, offering high conversion and enantioselectivity in short reaction times.[6]
Visualizing the Catalytic Process
To better understand the relationships and workflows involved in kinetic analysis and catalyst comparison, the following diagrams are provided.
Caption: Proposed catalytic cycle for the asymmetric hydrogenation of a ketone.
Caption: Workflow for comparing different catalysts for asymmetric hydrogenation.
Conclusion and Future Outlook
The kinetic analysis of [RuCl(p-cymene)((S)-tolbinap)]Cl reveals it to be a highly active catalyst for asymmetric hydrogenation, particularly when used in conjunction with a chiral diamine for ketone reduction. Its performance, while robust and efficient, can be surpassed in terms of enantioselectivity by catalysts with more sterically demanding diphosphine ligands like XylBINAP for certain substrates. The choice of catalyst is therefore not a one-size-fits-all decision but rather depends on the specific substrate, desired level of enantiopurity, and process economics.
For researchers and professionals in drug development, a thorough understanding of the kinetic profiles of different catalytic systems is crucial for rational catalyst selection and the development of efficient and scalable synthetic routes. The methodologies and comparative data presented in this guide provide a solid foundation for navigating the complexities of asymmetric hydrogenation and harnessing the full potential of these powerful catalytic tools. Future research will likely focus on the development of even more active and selective catalysts, as well as the application of high-throughput experimentation to accelerate the discovery and optimization of new catalytic systems.
References
- Noyori, R., & Hashiguchi, S. (1997). Asymmetric transfer hydrogenation catalyzed by chiral ruthenium complexes. Accounts of Chemical Research, 30(2), 97-102.
- Clapham, S. E., De Iuliis, M. Z., Mack, K., & Morris, R. H. (2014). A comparison of the course of the hydrogenation of acetophenone using the catalysts RuH(NHCMe2CMe2NH2)(PPh3)2 and OsH(NHCMe2CMe2NH2)(PPh3)2. Dalton Transactions, 43(10), 4044-4055.
- Noyori, R., Ohkuma, T., Kitamura, M., Takaya, H., Sayo, N., Kumobayashi, H., & Akutagawa, S. (1987). Asymmetric hydrogenation of β-keto carboxylic esters. A practical, enantioselective synthesis of β-hydroxy carboxylic esters. Journal of the American Chemical Society, 109(19), 5856-5858.
- Ohkuma, T., Ooka, H., Hashiguchi, S., Ikariya, T., & Noyori, R. (1995). Practical enantioselective hydrogenation of aromatic ketones. Journal of the American Chemical Society, 117(9), 2675-2676.
- Liu, Q., Yan, P., Yang, M., Tan, Z., Li, C., & Welz-Biermann, U. (2011). Asymmetric Hydrogenation of Acetophenone and Its Derivatives Catalyzed by Ruthenium Nanoparticles in Ionic Liquid Media. Acta Physico-Chimica Sinica, 27(12), 2887-2892.
- Genet, J. P. (2002). Asymmetric catalytic hydrogenation. Design of new Ru catalysts and chiral ligands. Accounts of chemical research, 35(11), 948-958.
- Zhang, X. (2003). Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. Accounts of Chemical Research, 36(9), 733-742.
-
Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Retrieved from [Link]
- Pospíšil, J., & Kačer, P. (2013). Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. Molecules, 18(6), 7024-7053.
- Gualco, G., Gribble, M. W., Slattery, J. M., & Pregosin, P. S. (2019). Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy.
- Kanto Chemical Co., Inc. (n.d.).
- am Ende, D. J., & Welch, C. J. (2022).
- Genet, J. P. (2002). Asymmetric catalytic hydrogenation. Design of new Ru catalysts and chiral ligands. Accounts of chemical research, 35(11), 948-958.
- Holland, P. L., & Andersen, R. A. (2016). Mechanistic Investigations of the Asymmetric Hydrogenation of Enamides with Neutral Bis(phosphine) Cobalt Precatalysts. Journal of the American Chemical Society, 138(49), 16035-16045.
-
Johnson Matthey. (n.d.). C1 270: [(S) BINAP RuCl (p cymene]C. Retrieved from [Link]
- Takasago International Corporation. (2019). [RuCl(p-cymene)(diphosphine)]Cl.
- Fonseca, J. D. A. (2013).
- Choi, E., Lee, C., Na, Y., & Chang, S. (2002). [RuCl2(p-cymene)]2 on Carbon: An Efficient, Selective, Reusable, and Environmentally Versatile Heterogeneous Catalyst. Organic Letters, 4(14), 2369-2371.
Sources
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- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Benchmarking Guide: [RuCl(p-cymene)((S)-tolbinap)]Cl vs. Iridium Catalysts
Executive Summary: The Verdict
In the landscape of asymmetric hydrogenation, [RuCl(p-cymene)((S)-tolbinap)]Cl (Ru-TolBINAP) and Iridium-based catalysts (e.g., Ir-PHOX, Ir-Pyridine-Phosphinite) occupy distinct but occasionally overlapping ecological niches.
-
Choose [RuCl(p-cymene)((S)-tolbinap)]Cl when targeting functionalized ketones (β-keto esters, α-chloro ketones) or functionalized olefins (enamides, allylic alcohols). It excels where a coordinating group (C=O, OH, NHAc) exists to anchor the substrate to the Ruthenium center, often achieving >99% ee with S/C ratios exceeding 10,000:1.
-
Choose Iridium Catalysts for unfunctionalized olefins and cyclic imines (e.g., quinolines, indoles). Iridium complexes, particularly those with N,P-ligands, dominate where Ruthenium fails due to the lack of a directing group on the substrate.
Bottom Line: Ru-TolBINAP is the "Precision Anchor" for functionalized systems; Iridium is the "Powerhouse" for difficult, non-coordinating substrates.
Technical Profile: [RuCl(p-cymene)((S)-tolbinap)]Cl[1][2][3][4]
This complex is a cationic Ruthenium(II) pre-catalyst. Unlike neutral Ru-BINAP species, the cationic nature and the labile p-cymene ligand facilitate rapid coordination of substrates or co-ligands (like chiral diamines).
Structural Advantages of TolBINAP
The p-tolyl groups on the BINAP backbone increase the electron density on the phosphorus atoms compared to standard BINAP.
-
Solubility: Significantly higher solubility in organic solvents (MeOH, DCM) than Ph-BINAP, preventing catalyst precipitation during scale-up.
-
Stereo-control: The steric bulk of the p-tolyl groups tightens the chiral pocket, often enhancing enantioselectivity (ee) by 1–5% over standard BINAP in ketone hydrogenations.
Mechanistic Pathway (Ru vs. Ir)
The fundamental difference dictates their substrate scope. Ru-TolBINAP typically operates via an Inner-Sphere Mechanism (requiring substrate coordination) or a Metal-Ligand Bifunctional Mechanism (if a diamine is added). Iridium catalysts often utilize an Ir(I)/Ir(III) Migratory Insertion cycle that does not require pre-coordination of a directing group.
Figure 1: Mechanistic divergence. Ru relies on substrate coordination (Directing Group), while Ir operates via olefin binding/insertion, enabling it to hydrogenate unfunctionalized bonds.
Comparative Benchmarking Data
Substrate Class "Battleground"[1]
| Feature | [RuCl(p-cymene)((S)-tolbinap)]Cl | Iridium Catalysts (e.g., Ir-PHOX) |
| Primary Target | Functionalized Ketones (β-keto esters), Enamides | Unfunctionalized Olefins , Imines |
| Mechanism | Inner-sphere / Bifunctional (w/ diamine) | Ir(I)/Ir(III) Migratory Insertion |
| Directing Group | Required (C=O, OH, NHAc, COOH) | Not Required |
| H2 Pressure | Low to Medium (1–50 bar) | Often High (50–100 bar) |
| Turnover (TON) | Very High (up to 100,000) | Moderate (1,000–5,000) |
| Sensitivity | Air-sensitive (Ru(II) oxidation) | Air-stable precursors, active species sensitive |
Performance Metrics (Representative)
The following data aggregates performance across standard benchmark substrates.
Case Study A: β-Keto Ester (Methyl Acetoacetate)
-
Ru-TolBINAP: >99% Conversion, 98-99% ee . (S/C 2,000). The carbonyl oxygen coordinates to Ru, directing the hydride attack.
-
Ir-Catalyst: Typically <50% ee or low activity. Iridium lacks the oxophilic affinity required for this specific directed transition state.
Case Study B: Unfunctionalized Olefin (trans-methylstilbene)
-
Ru-TolBINAP: <5% Conversion. Without a polar handle, the olefin cannot displace the solvent/ligands to enter the Ru coordination sphere.[1]
-
Ir-PHOX: >99% Conversion, >98% ee . The catalyst binds the olefin simply via π-coordination.
Case Study C: Cyclic Imine (2-Methylquinoline)
-
Ru-TolBINAP: Moderate activity (requires harsh conditions or specific diamine additives like TsDPEN).
-
Ir-(P,N) Ligands: Gold standard. >95% ee at room temperature.
Experimental Protocol: Asymmetric Hydrogenation with Ru-TolBINAP
Scope: Hydrogenation of a β-keto ester (e.g., Methyl 3-oxobutanoate). Safety: High-pressure hydrogen is explosive. Work in a rated autoclave behind a blast shield.
Materials Preparation
-
Catalyst: [RuCl(p-cymene)((S)-tolbinap)]Cl (CAS: 228120-95-4).[2][3][4]
-
Solvent: Methanol (MeOH) or Ethanol (EtOH). Critical: Must be degassed (freeze-pump-thaw x3) and anhydrous. Oxygen poisons the active hydride species.
-
Substrate: Methyl 3-oxobutanoate (Distilled).
Step-by-Step Workflow
-
Glovebox Operations (Inert Atmosphere):
-
Weigh [RuCl(p-cymene)((S)-tolbinap)]Cl (10.0 mg, 0.01 mmol).
-
Dissolve in 2.0 mL degassed MeOH. Stir for 5 mins to ensure complete dissolution (orange/brown solution).
-
Weigh Substrate (1.16 g, 10.0 mmol) for an S/C ratio of 1000:1.
-
Combine catalyst solution and substrate in a glass liner equipped with a magnetic stir bar. Add remaining solvent to reach total volume (e.g., 10 mL).
-
-
Autoclave Assembly:
-
Place the glass liner into the stainless steel autoclave.
-
Seal the autoclave tightly.
-
-
Purge Cycle (Outside Glovebox):
-
Connect to H2 line.[1]
-
Pressurize to 5 bar, stir for 1 min, then vent to 1 bar.
-
Repeat 5 times to remove all traces of N2/Ar and O2.
-
-
Reaction:
-
Pressurize to 30 bar (approx 435 psi) .
-
Set temperature to 50°C (Ru-TolBINAP is thermally robust).
-
Stir at >1000 rpm to eliminate mass transfer limitations.
-
Run for 12–24 hours.
-
-
Workup:
-
Cool to Room Temperature. Vent H2 carefully.
-
Concentrate the solvent via rotary evaporation.
-
Analysis: Determine Conversion via 1H NMR and ee% via Chiral HPLC (e.g., Chiralcel OD-H column).
-
Figure 2: Standard operational workflow for high-pressure asymmetric hydrogenation.
Decision Matrix
Use this logic gate to select the correct catalyst system for your molecule.
| If your substrate is...[1][5][6] | Recommended Catalyst | Reasoning |
| β-Keto Ester / Amide | Ru-TolBINAP | Carbonyl directs the Ru-hydride for perfect face selectivity. |
| Simple Ketone (Acetophenone) | Ru-TolBINAP + Diamine | Requires the "Noyori" bifunctional system (Ru-Diphosphine-Diamine).[7] |
| Unfunctionalized Alkene | Iridium (Ir-PHOX) | Ru cannot bind; Ir migrates/inserts efficiently. |
| Quinoline / Indole | Iridium (Ir-Cp)* | Ir tolerates the basic nitrogen and aromatic stability better. |
| Allylic Alcohol | Ru-TolBINAP | Hydroxyl group directs the Ru catalyst (similar to Sharpless epoxidation logic). |
References
-
Takasago International Corporation. "BINAP Ligands and Ruthenium Complexes."[8] Takasago Technical Brochure.
-
Noyori, R., et al. "Asymmetric Hydrogenation of β-Keto Carboxylic Esters." Journal of the American Chemical Society, 1987, 109(19), 5856–5858.
-
Pfaltz, A., et al. "Iridium-Catalyzed Asymmetric Hydrogenation of Unfunctionalized Olefins."[1] Chemical Reviews, 2003, 103(8), 3029–3060.
-
BenchChem Technical Support. "Comparative Guide to Catalysts for Asymmetric Hydrogenation." BenchChem Application Notes, 2025.
-
Fan, Q.-H., et al. "Ruthenium-Catalyzed Asymmetric Hydrogenation of Heteroarenes." Chemical Reviews, 2012, 112(5), 2613–2653.
Sources
- 1. ethz.ch [ethz.ch]
- 2. strem.com [strem.com]
- 3. [RuCl(p-cymene)((S)-tolbinap)]Cl | 228120-95-4 [sigmaaldrich.com]
- 4. pure-synth.com [pure-synth.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
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- 8. assets.takasago.com [assets.takasago.com]
An In-Depth Technical Guide: Chiral HPLC Analysis of Products from[RuCl(p-cymene)((S)-tolbinap)]Cl Catalyzed Asymmetric Hydrogenation
The asymmetric hydrogenation (AH) of prochiral ketones and β-ketoesters is a cornerstone of modern pharmaceutical synthesis. At the heart of this transformation are chiral ruthenium complexes, specifically [RuCl(p-cymene)((S)-tolbinap)]Cl. However, generating a chiral center is only half the battle; accurately quantifying the enantiomeric excess (ee%) of the resulting products—such as the highly valuable statin precursor ethyl (S)-4-chloro-3-hydroxybutyrate—requires rigorous, self-validating analytical techniques.
As a Senior Application Scientist, I have designed this guide to objectively compare the performance of various Chiral Stationary Phases (CSPs) in High-Performance Liquid Chromatography (HPLC) for resolving these specific reaction products, supported by field-proven experimental protocols and mechanistic insights.
Mechanistic Insights: The Causality of Catalyst Design
Before analyzing the products, it is critical to understand why[RuCl(p-cymene)((S)-tolbinap)]Cl is selected over simpler alternatives.
The catalyst operates via a highly ordered transition state. The bulky p-cymene (an η⁶-coordinated arene) serves a dual purpose: it stabilizes the Ru(II) metal center against premature deactivation and provides a steric "ceiling" that forces the substrate into the chiral pocket1[1].
Simultaneously, the (S)-tolbinap ligand—which differs from standard BINAP by the presence of methyl groups on the phenyl rings of the phosphine—creates a deeper, more rigid stereodirecting environment. When a substrate like ethyl 4-chloroacetoacetate coordinates to the ruthenium center, this rigid pocket dictates that hydride transfer occurs almost exclusively to the si-face of the carbonyl, yielding the (S)-enantiomer with high selectivity2[2].
Workflow of Ru-catalyzed asymmetric hydrogenation and subsequent chiral HPLC analysis.
Experimental Protocol: Self-Validating Asymmetric Hydrogenation
To ensure trustworthiness, the synthetic protocol must include an orthogonal validation step (conversion check) before proceeding to chiral analysis.
Step 1: Catalyst Activation & Substrate Loading
-
In a nitrogen-purged autoclave, dissolve 0.01 mol% of [RuCl(p-cymene)((S)-tolbinap)]Cl in anhydrous, degassed ethanol.
-
Add the prochiral substrate, ethyl 4-chloroacetoacetate (1.0 equiv).
Step 2: Hydrogenation
-
Seal the autoclave, purge with H₂ gas three times, and pressurize to 50 atm.
-
Heat the reaction mixture to 50 °C and stir vigorously for 12–18 hours.
Step 3: System Validation (Conversion Check)
-
Depressurize the vessel safely. Extract a 50 µL aliquot, dilute in CDCl₃, and perform ¹H NMR analysis.
-
Causality Check: Confirm the disappearance of the ketone methylene protons (~3.6 ppm) and the appearance of the chiral carbinol proton (~4.3 ppm). Proceed to HPLC only if conversion > 98% 3[3].
Comparative Guide: Selecting the Optimal Chiral Stationary Phase (CSP)
The resulting β-hydroxy esters are structurally similar but exhibit vastly different retention behaviors depending on the halogen or substituent present. Polysaccharide-based CSPs separate enantiomers based on a combination of hydrogen bonding (via carbamate/benzoate linkages), dipole-dipole interactions, and steric fit within the polymer's helical grooves.
Below is an objective comparison of different Daicel columns for resolving various Ru-catalyzed hydrogenation products.
Data Presentation: CSP Performance Comparison
| Analyte (Product) | Optimal Chiral Column | Stationary Phase Chemistry | Mobile Phase (Hexane:IPA) | Flow Rate | Rt (R-isomer) | Rt (S-isomer) | Resolution (Rs) |
| Ethyl 4-chloro-3-hydroxybutyrate | Chiralcel OB-H | Cellulose tribenzoate | 95:5 | 0.7 mL/min | 14.42 min | 15.38 min | > 1.5 |
| Ethyl 4-bromo-3-hydroxybutyrate | Chiralpak AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | 90:10 | 0.7 mL/min | 12.23 min | 11.24 min | > 1.5 |
| Ethyl 3-hydroxybutyrate | Chiralcel OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | 90:10 | 0.7 mL/min | 12.77 min | 14.28 min | > 1.5 |
Data compiled from validated chromatographic methods for optically active ester derivatives4[4].
Analytical Causality: Why does the chloro-derivative perform best on OB-H, while the bromo-derivative requires AD-H? The bulky bromine atom disrupts the tight inclusion complex required by the cellulose tribenzoate grooves of the OB-H column. Switching to the amylose backbone of AD-H provides a wider helical cavity, accommodating the larger atomic radius of bromine while maintaining the necessary hydrogen-bonding interactions for baseline resolution.
Experimental Protocol: Self-Validating Chiral HPLC Method
To ensure absolute trustworthiness in the reported ee%, the HPLC workflow must be treated as a self-validating system. You cannot inject a highly enantioenriched sample without first proving the system's capability to resolve a racemic mixture.
Step 1: System Suitability & Baseline Validation
-
Column Setup: Install a Chiralcel OB-H column (0.46 cm × 25 cm) into the HPLC system.
-
Equilibration: Flush with the mobile phase (Hexane/Isopropanol 95:5 v/v) at 0.7 mL/min until the UV baseline (215 nm) is perfectly stable.
-
Racemic Injection (The Validation Step): Inject 10 µL of a chemically synthesized racemic standard of ethyl 4-chloro-3-hydroxybutyrate (diluted to 1 mg/mL in mobile phase).
-
Acceptance Criteria: The system is only validated if two distinct peaks appear at ~14.42 min and ~15.38 min with an integration ratio of 50:50 (±1%) and a resolution factor (Rs) > 1.5 4[5].
Step 2: Sample Analysis
-
Sample Prep: Dissolve 5 mg of the crude reaction product (from the [RuCl(p-cymene)((S)-tolbinap)]Cl reaction) in 5 mL of the 95:5 Hexane:IPA mobile phase. Note: Using the mobile phase as the diluent prevents solvent shock and peak broadening.
-
Injection: Inject 10 µL of the sample.
-
Detection: Monitor absorbance at 215 nm.
Step 3: Data Integration & ee% Calculation
-
Integrate the areas under the curve (AUC) for the (R)-isomer (Rt = 14.42 min) and the (S)-isomer (Rt = 15.38 min).
-
Calculate the Enantiomeric Excess using the formula: ee% = [(AUC_S - AUC_R) / (AUC_S + AUC_R)] × 100
-
A successful asymmetric hydrogenation using the (S)-tolbinap ligand should yield an ee% > 95% in favor of the (S)-enantiomer6[6].
References
- A Technical Guide to Chiral Ruthenium Catalysts for Asymmetric Synthesis Source: Benchchem URL
- US7485452B2 - Method of making optically active ester derivatives and their acids from racemic esters Source: Google Patents URL
- Asymmetric Transfer Hydrogenation of Allylic Alcohols Source: eRepository @ Seton Hall URL
- Catalytic Asymmetric Hydrogenation of 3-Substituted Benzisoxazoles Source: MDPI URL
- 4-(Benzyloxy)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scholarship.shu.edu [scholarship.shu.edu]
- 3. 4-(Benzyloxy)-3-oxobutanoic acid | 67354-37-4 | Benchchem [benchchem.com]
- 4. US7485452B2 - Method of making optically active ester derivatives and their acids from racemic esters - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Catalytic Asymmetric Hydrogenation of 3-Substituted Benzisoxazoles [mdpi.com]
DFT studies on the transition state of [RuCl(p-cymene)((S)-tolbinap)]Cl catalysis
- 1. (R)-RuCl[(p-cymene)(BINAP)]Cl | 145926-28-9 | Benchchem [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Ruthenium Complex Catalysts for Asymmetric Hydrogenation o… [cymitquimica.com]
- 4. (R)-RuCl[(p-cymene)(BINAP)]Cl | 145926-28-9 | Benchchem [benchchem.com]
- 5. Asymmetric hydrogenation of exocyclic γ,δ-unsaturated β-ketoesters to functionalized chiral allylic alcohols via dynamic kinetic resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Literature review of [RuCl(p-cymene)((S)-tolbinap)]Cl applications
A Comparative Guide to the Applications of [RuCl(p-cymene)((S)-tolbinap)]Cl in Asymmetric Catalysis
For the modern researcher and professional in drug development and fine chemical synthesis, the selection of an appropriate catalyst is paramount to achieving high efficiency, selectivity, and enantiopurity. Among the arsenal of catalysts for asymmetric synthesis, ruthenium-based complexes have carved out a significant niche. This guide provides an in-depth analysis of the applications of a prominent member of this class: [RuCl(p-cymene)((S)-tolbinap)]Cl. We will delve into its performance in key transformations, compare it with viable alternatives, and provide the experimental rationale behind its use.
The Catalyst: Structure and Significance
[RuCl(p-cymene)((S)-tolbinap)]Cl is a ruthenium(II) complex featuring a p-cymene arene ligand and the chiral diphosphine ligand (S)-TolBINAP.[1][2] The TolBINAP ligand, a derivative of BINAP, possesses di-p-tolylphosphino groups, which impart distinct electronic and steric properties compared to its parent and other analogues. These features play a crucial role in the catalyst's activity and the enantioselectivity it imparts in chemical transformations.[3] This catalyst is particularly renowned for its efficacy in the asymmetric hydrogenation of ketones, a fundamental reaction for producing chiral alcohols.[1][3]
Asymmetric Hydrogenation of Ketones: A Mechanistic and Performance Overview
The enantioselective reduction of prochiral ketones to chiral alcohols is a cornerstone of modern organic synthesis.[4][5] [RuCl(p-cymene)((S)-tolbinap)]Cl, often in conjunction with a diamine ligand and a base, has proven to be a highly effective catalyst for this transformation.[3]
The "Nonclassical Metal-Ligand Bifunctional" Mechanism
A key to understanding the high efficiency of this catalytic system is the proposed "nonclassical metal-ligand bifunctional" mechanism.[6] This mechanism, which operates for related Ru(II)-diphosphine-diamine catalysts, posits a concerted transfer of a hydride from the ruthenium center and a proton from the amine ligand of the diamine to the carbonyl group of the substrate via a six-membered pericyclic transition state.[6][7] This outer-sphere mechanism, where the ketone does not directly coordinate to the metal center, is crucial for the catalyst's high turnover frequency.[6] The presence of a base is often essential to facilitate the formation of the active RuH2 intermediate.[3][6]
Caption: Proposed catalytic cycle for the asymmetric hydrogenation of ketones.
Performance in Asymmetric Hydrogenation
[RuCl(p-cymene)((S)-tolbinap)]Cl-based systems have demonstrated remarkable performance in the asymmetric hydrogenation of a variety of ketones. For instance, in the hydrogenation of acetophenone, this catalyst, when combined with (S,S)-DPEN and a base, can achieve extremely high turnover numbers (TON) and turnover frequencies (TOF), producing (R)-1-phenylethanol with good enantioselectivity.[3]
Table 1: Performance Data for the Asymmetric Hydrogenation of Ketones using (S)-TolBINAP-based Ruthenium Catalysts
| Substrate | Catalyst System | S/C Ratio | H₂ Pressure (atm) | Solvent | Base | Conversion (%) | ee (%) | Product Configuration | Ref. |
| Acetophenone | RuCl₂[(S)-tolbinap][(S,S)-dpen] | 2,000 | 8 | 2-Propanol | t-BuOK | >99 | 99 | R | [3] |
| Phenylglyoxal diethyl acetal | RuCl₂[(S)-tolbinap][(R)-dmapen] | 2,000 | 8 | 2-Propanol | t-BuOK | >99 | 96 | R | [3] |
| 5-Methoxy-1-tetralone | RuCl₂[(S)-tolbinap][(R)-iphan] | 55,000 | 9 | 2-Propanol | t-BuOK | Quantitative | 98 | R | [3] |
| Benzoyl-tert-butyldimethylsilane | RuCl₂ | 10,000 | 10 | Ethanol | t-BuOK | Quantitative | 98 | R | [3] |
The choice of diamine ligand can significantly influence the enantioselectivity, demonstrating the modularity and tunability of this catalytic system.[3] For example, the use of (R)-DMAPEN with (S)-TolBINAP showed high enantioselectivity for α-branched aromatic ketones.[3]
Comparison with Alternative Catalysts
The efficacy of [RuCl(p-cymene)((S)-tolbinap)]Cl is best understood in the context of its analogues and other catalyst systems.
The Influence of the Phosphine Ligand: TolBINAP vs. BINAP vs. XylBINAP
The electronic and steric properties of the diphosphine ligand are critical determinants of catalyst performance. The primary difference between TolBINAP, BINAP, and XylBINAP lies in the substituents on the phosphorus atoms.
-
BINAP: The parent ligand with diphenylphosphino groups.
-
TolBINAP: Features di-p-tolylphosphino groups, which are slightly more electron-donating than the phenyl groups in BINAP.
-
XylBINAP: Possesses di-3,5-xylylphosphino groups, which are more sterically demanding.
These subtle modifications can lead to significant differences in catalytic activity and enantioselectivity for specific substrates. While direct, comprehensive comparative studies across a wide range of substrates are not always available in a single source, the literature suggests that the choice of ligand is often substrate-dependent, and optimization is key. For some substrates, the increased electron-donating ability of TolBINAP may enhance catalytic activity.
Table 2: Conceptual Comparison of TolBINAP, BINAP, and XylBINAP Ligands in Ru-Catalyzed Asymmetric Hydrogenation
| Ligand | Key Feature | General Impact on Catalysis |
| (S)-BINAP | Parent Ligand | Benchmark for comparison; highly effective for a range of substrates.[8] |
| (S)-TolBINAP | Electron-donating p-tolyl groups | Can lead to increased catalyst activity and high enantioselectivity.[3] |
| (S)-XylBINAP | Sterically bulky xylyl groups | The increased steric hindrance can be beneficial for the enantioselective recognition of certain substrates.[9] |
Alternative Ruthenium and Iridium Catalyst Systems
While the [RuCl(p-cymene)((S)-tolbinap)]Cl] system is highly effective, other notable catalysts are used for asymmetric ketone reduction.
-
Ru-TsDPEN Catalysts: Complexes like RuCl are particularly effective for the asymmetric transfer hydrogenation of ketones and imines.[5][10] These catalysts operate without a phosphine ligand and are often used with formic acid/triethylamine as the hydrogen source.[10] They are particularly advantageous for base-sensitive substrates as they can operate under neutral or slightly acidic conditions.[10]
-
Iridium-Based Catalysts: Chiral iridium complexes, often with tridentate ligands, have emerged as powerful catalysts for the asymmetric hydrogenation of ketones, sometimes exhibiting extremely high activity and enantioselectivity.[11]
The choice between these systems often depends on the specific substrate, desired reaction conditions (e.g., use of H₂ gas vs. a hydrogen donor), and sensitivity of the substrate to basic or acidic media.
Asymmetric Transfer Hydrogenation
Asymmetric transfer hydrogenation (ATH) is an attractive alternative to hydrogenation with gaseous H₂, employing a hydrogen donor such as isopropanol or a formic acid/triethylamine mixture.[4] While [RuCl(p-cymene)((S)-tolbinap)]Cl is primarily discussed in the context of H₂ hydrogenation, related arene-ruthenium complexes are workhorses in ATH.[10] The mechanism of ATH is believed to proceed through a similar metal-ligand bifunctional pathway.[1]
The choice of hydrogen donor is critical. Formic acid/triethylamine mixtures often lead to irreversible reactions, which can be advantageous for achieving high conversions, even at high substrate concentrations.[4]
Experimental Protocols
To ensure the practical applicability of this guide, we provide a detailed, representative experimental protocol for the asymmetric hydrogenation of a ketone.
Workflow for Asymmetric Hydrogenation of Acetophenone
Caption: A step-by-step workflow for a typical asymmetric hydrogenation experiment.
Step-by-Step Protocol
Materials:
-
[RuCl(p-cymene)((S)-tolbinap)]Cl
-
(S,S)-1,2-Diphenylethylenediamine ((S,S)-DPEN)
-
Potassium tert-butoxide (KOtBu)
-
Acetophenone
-
Anhydrous, degassed 2-propanol
-
High-purity hydrogen gas
-
Autoclave or high-pressure reactor
Procedure:
-
Catalyst Preparation (under inert atmosphere):
-
In a glovebox or under a stream of argon, charge a glass liner for the autoclave with [RuCl(p-cymene)((S)-tolbinap)]Cl and (S,S)-DPEN (typically in a 1:1 molar ratio).
-
Add potassium tert-butoxide (e.g., 2-5 molar equivalents relative to the catalyst).
-
Add anhydrous, degassed 2-propanol to dissolve the catalyst components.
-
-
Reaction Setup:
-
Add the acetophenone substrate to the glass liner (e.g., at a substrate-to-catalyst ratio of 2000:1).
-
Place the glass liner inside the autoclave and seal the reactor securely.
-
Remove the autoclave from the glovebox and connect it to a hydrogen line.
-
Purge the reactor 3-5 times with hydrogen gas to remove any residual air.
-
-
Hydrogenation:
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 8 atm).
-
Begin vigorous stirring and maintain the reaction at the desired temperature (e.g., 25-30 °C) for the required time (typically 4-24 hours).
-
-
Work-up and Analysis:
-
Upon completion, stop the stirring, cool the autoclave to room temperature, and carefully vent the hydrogen pressure in a well-ventilated fume hood.
-
Quench the reaction mixture, for example, by adding a small amount of water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Determine the conversion by gas chromatography (GC) and the enantiomeric excess by chiral high-performance liquid chromatography (HPLC).
-
Conclusion
[RuCl(p-cymene)((S)-tolbinap)]Cl is a highly effective and versatile catalyst for asymmetric synthesis, particularly for the hydrogenation of ketones. Its performance is underpinned by a sophisticated metal-ligand bifunctional mechanism that allows for high efficiency and enantioselectivity. The ability to tune its properties by modifying the associated diamine ligand provides a powerful tool for optimizing reactions for specific substrates. When selecting a catalyst, researchers should consider the substrate's electronic and steric properties and its sensitivity to reaction conditions. A careful comparison with alternatives, such as other Ru-based systems or emerging Ir-based catalysts, will enable the development of robust and efficient processes for the synthesis of chiral molecules.
References
-
Noyori, R., et al. (2003). Mechanism of Asymmetric Hydrogenation of Ketones Catalyzed by BINAP/1,2-Diamine−Ruthenium(II) Complexes. Journal of the American Chemical Society, 125(44), 13593-13604. [Link]
-
Ohkuma, T., & Noyori, R. (2004). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Proceedings of the Japan Academy, Series B, 80(6), 245-261. [Link]
-
Kačer, P., et al. (2011). Asymmetric Transfer Hydrogenation of Imines and Ketones Using Chiral RuIICl(η6-p-cymene)[(S,S)-N-TsDPEN] as a Catalyst: A Computational Study. Poster Presentation. [Link]
-
Dub, P. A., & Gordon, J. C. (2014). Unravelling the mechanism of the asymmetric hydrogenation of acetophenone by [RuX₂(diphosphine)(1,2-diamine)] catalysts. Dalton transactions, 43(10), 3943-3963. [Link]
-
Kanto Chemical Co., Inc. Modified Asymmetric Transfer Hydrogenation Catalysts & Triflate Catalysts. [Link]
-
Bode Research Group. Asymmetric Hydrogenation. [Link]
-
Kitamura, M., & Nakatsuka, H. (2011). Mechanistic insight into NOYORI asymmetric hydrogenations. Chemical Communications, 47(3), 771-773. [Link]
-
Václavík, J., et al. (2013). Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. Molecules, 18(6), 6841-6867. [Link]
-
Kanto Chemical Co., Inc. Asymmetric Transfer Hydrogenation Catalysts. [Link]
-
Johnson Matthey. Ruthenium-Catalysed Asymmetric Reduction of Ketones. [Link]
-
Gergely, F., et al. (2024). Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O) Catalysts: A Comparative Study. Molecules, 29(16), 3743. [Link]
-
Organic Syntheses. Efficient Preparation of Chiral Hydroxylamines via Nickel-Catalyzed Asymmetric Hydrogenation of Oximes. [Link]
-
Global Precious Metal Catalysts. (R)-RuCl[(p-cymene)(T-BINAP)]Cl. [Link]
-
Fontaine, F. G., et al. (2012). Homogeneous Asymmetric Transfer Hydrogenation of Ketones Using a Ruthenium Catalyst Anchored on Chitosan: Natural Chirality at Work. ChemInform, 43(34). [Link]
-
MDPI. Ruthenium-p-Cymene Complexes Incorporating Substituted Pyridine–Quinoline Ligands.... [Link]
-
Fonseca, J. D. A. (2012). p-Cymene Based Ruthenium Complexes as Catalysts. [Link]
-
Zhou, Z. (2023). [RuCl( p -cymene)-( S )-BINAP]Cl Catalyzed Asymmetric Preparation of trans -3-Amino-bicyclo[2.2.2]octane-2-carboxylic Acid Ethyl Ester. Chinese Journal of Organic Chemistry, 43(8), 2961. [Link]
-
MDPI. Synthesis, Characterization, HSA/DNA Binding, and Cytotoxic Activity of [RuCl 2 (η 6 -p-cymene)(bph-κN)] Complex. [Link]
Sources
- 1. Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ruthenium Complex Catalysts for Asymmetric Hydrogenation o… [cymitquimica.com]
- 3. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kanto.co.jp [kanto.co.jp]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Unravelling the mechanism of the asymmetric hydrogenation of acetophenone by [RuX2(diphosphine)(1,2-diamine)] catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ethz.ch [ethz.ch]
- 9. chemimpex.com [chemimpex.com]
- 10. kanto.co.jp [kanto.co.jp]
- 11. mdpi.com [mdpi.com]
Safety Operating Guide
Personal protective equipment for handling [Rucl(P-cymene)((S)-tolbinap)]CL
An authoritative, procedural guide for the safe handling, operation, and disposal of [RuCl(p-cymene)((S)-tolbinap)]Cl (CAS: 228120-95-4).
This document is designed for researchers, scientists, and drug development professionals who require rigorous, self-validating safety systems when utilizing transition metal chiral catalysts for asymmetric hydrogenation.
Chemical Profile & Hazard Causality
[RuCl(p-cymene)((S)-tolbinap)]Cl is a highly specialized Ruthenium(II) complex utilizing a p-cymene ligand and an (S)-TolBINAP chiral diphosphine ligand. It is primarily deployed in pharmaceutical synthesis for the highly enantioselective hydrogenation of ketones, imines, and olefins[1].
To handle this chemical safely, operators must understand the causality behind its hazards:
-
Transition Metal Toxicity: Ruthenium complexes can interact with biological macromolecules. Thermal decomposition generates highly toxic Ruthenium oxides[2].
-
Ligand & Counterion Irritation: The presence of the chloride counterion and bulky phosphine ligands contributes to its classification as a severe irritant to mucous membranes and tissues[3].
-
Oxidative Instability: While the solid is relatively stable at room temperature, the electron-rich phosphorus centers in the TolBINAP ligand are susceptible to oxidation if exposed to ambient air over prolonged periods, which can generate reactive degradation byproducts and kill catalytic efficacy[1].
Quantitative Hazard Summary
| GHS Hazard Code | Hazard Description | Mechanistic Causality |
|---|---|---|
| H315 | Causes skin irritation | Lipophilic organic ligands (p-cymene, TolBINAP) facilitate dermal penetration, while the acidic nature of the chloride complex disrupts epidermal pH[2][3]. |
| H319 | Causes serious eye irritation | Fine crystalline dust physically abrades the cornea; moisture in the eye hydrolyzes the complex, causing localized acidic irritation[2][3]. |
| H335 | May cause respiratory irritation | Inhalation of micro-particulates leads to deposition in the respiratory tract, triggering inflammatory responses from heavy metal exposure[3]. |
Personal Protective Equipment (PPE) Matrix
Every piece of PPE must function as part of a self-validating system. Do not deviate from these specifications.
| PPE Category | Specification | Operational Rationale |
| Hand Protection | Double-layered Nitrile gloves (Outer: ≥0.11 mm, Inner: standard) | Protects against dermal irritation (H315). Double-gloving ensures that if the outer glove is contaminated with catalyst dust, it can be shed before touching sensitive equipment[2]. |
| Eye Protection | Snug-fitting chemical splash goggles | Mitigates the risk of severe eye irritation (H319). Safety glasses with side shields are insufficient against aerosolized fine powders[2]. |
| Body Protection | Flame-retardant lab coat (Nomex/cotton blend) | Shields against accidental spills. A cotton blend minimizes static discharge, which is critical when handling fine, statically-charged catalyst powders. |
| Respiratory | N95/P100 Particulate Respirator | Mandatory if handling the dry powder outside of a certified fume hood or glovebox to prevent inhalation of irritating dust (H335)[3]. |
Operational Workflow & Visualization
The following workflow illustrates the mandatory sequence of operations to ensure both operator safety and the preservation of the catalyst's enantiomeric integrity.
Operational Workflow and Safety Protocol for Handling[RuCl(p-cymene)((S)-tolbinap)]Cl
Step-by-Step Methodologies
Phase 1: Pre-Operation & Weighing
-
Atmospheric Purging: Cycle the Schlenk line or glovebox antechamber with Argon or Nitrogen (minimum 3 vacuum/gas cycles).
-
Causality: The Ru(II) center and the electron-rich p-tolyl groups on the TolBINAP ligand are susceptible to oxidative degradation. Removing ambient oxygen prevents the formation of catalytically inactive phosphine oxides[1].
-
-
Static Mitigation: Wipe the exterior of the catalyst vial and the weighing balance with an anti-static cloth.
-
Causality: The complex is a fine powder. Static electricity can cause the powder to aerosolize, increasing inhalation risk and causing the loss of expensive material.
-
-
Transfer: Use a clean, dry PTFE or stainless steel spatula to transfer the solid into an anti-static weigh boat. Cap the source vial immediately to prevent moisture ingress.
Phase 2: Reaction Setup (Asymmetric Hydrogenation)
-
Solvent Degassing: Dissolve the catalyst in a rigorously degassed solvent (e.g., anhydrous DCM, Methanol, or THF) under an inert atmosphere.
-
Causality: Dissolving the complex in oxygenated solvents rapidly accelerates the degradation of the Ru-ligand bonds.
-
-
Hydrogen Introduction: Seal the reaction vessel (e.g., Parr autoclave) and purge with Hydrogen gas. Ensure the pressure rating of the vessel exceeds the planned reaction pressure by at least 50%.
-
Temperature Control: Initiate heating only after the system is fully pressurized and leak-tested. The catalyst decomposes at temperatures >100°C[2]; ensure reaction parameters stay well below the thermal decomposition threshold.
Emergency Spill & Exposure Protocols
If a deviation occurs, the following self-validating emergency steps must be executed:
-
Dermal Exposure: Immediately flush the skin with running water for at least 15 minutes while removing contaminated clothing[2]. Causality: Water physically displaces the lipophilic complex before it can penetrate the stratum corneum.
-
Inhalation: Move the operator to fresh air immediately. If breathing is difficult, administer oxygen[2].
-
Solid Spill Cleanup: DO NOT DRY SWEEP. Dry sweeping aerosolizes the toxic dust. Cover the spill with damp, absorbent paper towels or a specialized heavy-metal spill pad. Carefully scoop the damp matrix into a sealable hazardous waste container. Wash the spill area with a mild detergent solution to remove residual organometallic traces.
Waste Management & Disposal Plan
Ruthenium is a heavy transition metal, and TolBINAP contains significant phosphorus. Improper disposal poses severe environmental hazards.
-
Segregation: Do not mix Ruthenium catalyst waste with general organic solvent waste. Segregate into a dedicated container labeled: "Hazardous Waste: Transition Metal Complex (Ruthenium, Phosphorus, Chlorides)."
-
Quenching: Post-reaction solutions containing active catalyst should be exposed to air and stirred to intentionally oxidize and deactivate the highly reactive Ru(II) species before disposal.
-
Incineration: Hand over the segregated waste to a certified hazardous waste contractor. The waste must be subjected to high-temperature incineration equipped with scrubbers, as thermal decomposition will release toxic Carbon oxides, Phosphorus oxides, Hydrogen chloride, and Ruthenium oxides[2].
References
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
